1-(4-(Trifluoromethoxy)phenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXNOVULREFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380487 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142229-74-1 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of 1-(4-(trifluoromethoxy)phenyl)thiourea, a compound of interest in medicinal chemistry and drug development. Thiourea derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, this compound serves as a key intermediate in the synthesis of 2-aminothiazole derivatives, which have been identified as sphingosine kinase inhibitors with potential anticancer and anti-inflammatory applications.[4][5] This guide details a reliable synthetic protocol, comprehensive characterization data, and the workflows involved.
Synthesis Pathway
The synthesis of this compound is most commonly achieved through the reaction of 4-(trifluoromethoxy)aniline with an isothiocyanate precursor. A standard and effective method involves the in situ generation of 4-(trifluoromethoxy)phenyl isothiocyanate from the corresponding aniline, followed by its reaction with an amine source. A more direct approach, outlined below, involves the reaction of 4-(trifluoromethoxy)aniline with ammonium thiocyanate in an acidic medium, which facilitates the formation of the target thiourea derivative.
Caption: Synthetic route for this compound.
Experimental Protocols
2.1 Synthesis of this compound
This protocol is based on established methods for the synthesis of N-aryl thioureas from aromatic amines.[6][7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)aniline (10 mmol, 1.77 g).
-
Reagent Addition: Add 50 mL of ethanol, followed by the slow, dropwise addition of concentrated hydrochloric acid (1.5 mL).
-
Thiocyanate Addition: To the resulting stirred solution, add ammonium thiocyanate (12 mmol, 0.91 g).
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent such as an ethanol/water mixture.
2.2 Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is recorded using KBr pellets on a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source to confirm the molecular weight of the compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound are confirmed by its physicochemical properties and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂OS | [8] |
| Molecular Weight | 236.21 g/mol | [4][9] |
| Appearance | Solid | [9] |
| Melting Point | 138 - 140 °C | [9] |
| CAS Number | 142229-74-1 | [8][9] |
Table 2: Spectroscopic Characterization Data (Expected)
While specific spectra for this exact compound are not detailed in the provided search results, the following table outlines the expected characteristic peaks based on data from closely related N-aryl thiourea derivatives.[10][11][12]
| Technique | Expected Chemical Shifts / Wavenumbers (cm⁻¹) |
| ¹H NMR (DMSO-d₆) | δ 9.7-9.9 (s, 1H, Ar-NH) : Signal for the proton on the nitrogen attached to the aromatic ring.δ 7.5-7.7 (d, 2H, Ar-H) : Aromatic protons ortho to the thiourea group.δ 7.2-7.4 (d, 2H, Ar-H) : Aromatic protons meta to the thiourea group.δ 7.0-7.5 (br s, 2H, -NH₂) : Broad singlet for the two protons of the terminal amino group. |
| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S) : Characteristic shift for the thiocarbonyl carbon.δ ~145 (Ar-C) : Aromatic carbon attached to the -OCF₃ group.δ ~139 (Ar-C) : Aromatic carbon attached to the NH group.δ ~122 (Ar-CH) : Aromatic carbons meta to the NH group.δ ~119 (Ar-CH) : Aromatic carbons ortho to the NH group.δ ~120 (q, -CF₃) : Carbon of the trifluoromethoxy group, showing quartet splitting due to C-F coupling. |
| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching) : Broad peaks corresponding to the symmetric and asymmetric stretching of N-H bonds in the NH and NH₂ groups.~1600, ~1510 (C=C aromatic stretching, N-H bending) : Peaks for aromatic ring stretching and N-H bending vibrations.~1320 (N-C-S stretching) : Vibration associated with the thiourea backbone.1280-1150 (C-O-C and C-F stretching) : Strong, broad absorptions characteristic of the trifluoromethoxy group.~840 (C=S stretching) : Peak corresponding to the thiocarbonyl group. |
| Mass Spec. (ESI) | m/z 237.03 [M+H]⁺ : Molecular ion peak corresponding to the protonated molecule. |
Characterization Workflow
The successful synthesis and purification of this compound is verified through a systematic characterization workflow.
Caption: General workflow for the characterization of the title compound.
This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, offering valuable protocols and data for researchers in organic synthesis and pharmaceutical development.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [chemicalbook.com]
- 5. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
A Technical Guide to Trifluoromethoxy-Substituted Thioureas: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethoxy-substituted thioureas are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group into the thiourea scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, membrane permeability, and metabolic stability. This technical guide provides an in-depth overview of the core physicochemical properties of these compounds, detailed experimental protocols for their synthesis, and a summary of key data to aid in the design and development of novel molecules.
The trifluoromethoxy group is a fascinating substituent, often referred to as a "super-halogen," that combines the high lipophilicity of the trifluoromethyl group with the electronic properties of a methoxy group.[1] This duality makes it a valuable functional group for modulating the properties of bioactive molecules.
Physicochemical Properties
The introduction of a trifluoromethoxy group onto the phenyl ring of a thiourea derivative significantly alters its electronic and lipophilic character. These changes are critical for influencing a compound's pharmacokinetic and pharmacodynamic profiles.
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its high lipophilicity, often quantified by the Hansch parameter (π), contributes to enhanced membrane permeability and can improve the oral bioavailability of drug candidates. The Hansch parameter for the OCF3 group is +1.04, indicating its strong contribution to a molecule's overall lipophilicity.[2]
Electronic Effects
The trifluoromethoxy group is a moderately strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This property influences the acidity of the N-H protons of the thiourea moiety, which in turn affects its hydrogen bonding capabilities and interactions with biological targets. The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). For the trifluoromethoxy group, the Hammett constants are approximately σm = 0.40 and σp = 0.35, indicating its electron-withdrawing nature at both the meta and para positions.
The electron-withdrawing nature of the trifluoromethoxy group can enhance the hydrogen-bond donating capacity of the thiourea N-H protons, which is a crucial interaction for the binding of thiourea-based compounds to many biological targets.
Melting Point and Boiling Point
Trifluoromethoxy-substituted thioureas are typically crystalline solids at room temperature. The melting points are influenced by the substitution pattern on the aromatic rings and the presence of other functional groups that can participate in intermolecular interactions such as hydrogen bonding. Boiling point data for these compounds is scarce as they often decompose at high temperatures.[5]
Data Presentation: Physicochemical Properties
The following tables summarize the available quantitative data for representative trifluoromethoxy- and trifluoromethyl-substituted thioureas. The inclusion of the trifluoromethyl analogue provides a valuable comparison for understanding the specific contribution of the trifluoromethoxy group.
| Compound Name | Structure | Melting Point (°C) | logP (Calculated) |
| 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | 138-140 | 2.6 (XLogP3)[3] | |
| 1-(4-(Trifluoromethyl)phenyl)thiourea | 142-146[6] | 2.2 (XLogP3) | |
| (4-Fluorophenyl)thiourea | 163-167 | 1.1 (XLogP3) |
Note: Boiling point data is not available due to thermal decomposition.
Experimental Protocols
The synthesis of trifluoromethoxy-substituted thioureas generally follows a straightforward and well-established synthetic route. The most common method involves the reaction of a trifluoromethoxy-substituted phenyl isothiocyanate with a primary or secondary amine. Alternatively, the isothiocyanate can be generated in situ from the corresponding aniline.
General Synthesis of N-Aryl-N'-(4-trifluoromethoxyphenyl)thiourea
Materials:
-
4-(Trifluoromethoxy)aniline
-
Thiophosgene or a thiocarbonylating agent (e.g., 1,1'-thiocarbonyldiimidazole)
-
Substituted aniline
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)
-
Triethylamine (optional, as a base)
Procedure:
Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl isothiocyanate
-
In a well-ventilated fume hood, a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of thiophosgene (1.1 eq) in anhydrous dichloromethane is added dropwise to the aniline solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of the Trifluoromethoxy-Substituted Thiourea
-
The crude 4-(trifluoromethoxy)phenyl isothiocyanate (1.0 eq) is dissolved in anhydrous acetone.
-
To this solution, the desired substituted aniline (1.0 eq) is added, followed by a catalytic amount of triethylamine if necessary.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting solid residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-aryl-N'-(4-trifluoromethoxyphenyl)thiourea.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: Determined using a capillary melting point apparatus.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded to confirm the structure. Representative chemical shifts for the thiourea protons (NH) are typically observed in the downfield region of the 1H NMR spectrum.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching (around 3200-3400 cm-1), C=S stretching (around 1300-1400 cm-1), and C-F stretching (around 1100-1300 cm-1).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and properties of trifluoromethoxy-substituted thioureas.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. parchem.com [parchem.com]
Unraveling the Molecular Mechanisms of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(Trifluoromethoxy)phenyl)thiourea is a synthetic organofluorine compound belonging to the thiourea class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound and its closely related analogs. Drawing from available preclinical research, this document outlines its effects on cellular viability, induction of apoptosis, and its potential interactions with key signaling pathways and enzymes. Detailed experimental protocols for assays relevant to the investigation of its bioactivity are provided, alongside a quantitative summary of its reported efficacy. Visual diagrams of putative signaling pathways and experimental workflows are included to facilitate a clear understanding of its molecular interactions.
Core Mechanism of Action: An Overview
The precise mechanism of action for this compound is multifaceted and appears to be context-dependent, with activities spanning anticancer, antimicrobial, and enzyme inhibitory effects. While direct studies on this specific molecule are limited, research on structurally similar phenylthiourea derivatives provides significant insights into its potential biological targets and pathways. The primary proposed mechanisms include the induction of apoptosis in cancer cells, modulation of key cellular signaling cascades such as the Wnt/β-catenin pathway, and inhibition of specific enzymes like tyrosinase and bacterial DNA gyrase.
Anticancer Activity
Thiourea derivatives, particularly those bearing trifluoromethyl or trifluoromethoxy moieties, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism underlying this cytotoxicity is the induction of programmed cell death, or apoptosis.
Induction of Apoptosis
Studies on related 4-(trifluoromethyl)phenylthiourea compounds have shown potent pro-apoptotic activity in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. The induction of apoptosis is a critical mechanism for the elimination of malignant cells.
Putative Signaling Pathways in Cancer
While the direct impact of this compound on specific signaling pathways is still under investigation, evidence from analogous compounds suggests potential modulation of critical cancer-related pathways.
A structurally related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.
Diagram: Proposed Wnt/β-Catenin Signaling Inhibition
Caption: Putative inhibition of the Wnt/β-catenin pathway.
Antimicrobial Activity
Certain thiourea derivatives have been investigated for their potential as antimicrobial agents. The proposed mechanism for this activity often involves the inhibition of essential bacterial enzymes.
Inhibition of Bacterial Enzymes
In silico and in vitro studies on some trifluoromethyl-substituted acylthiourea derivatives suggest that they may act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This dual-targeting capability is a promising strategy for overcoming antibiotic resistance.
Diagram: Proposed Antimicrobial Mechanism
Caption: Inhibition of bacterial DNA replication enzymes.
Enzyme Inhibition
Beyond antimicrobial targets, phenylthiourea compounds are known inhibitors of other enzymes, most notably tyrosinase.
Tyrosinase Inhibition
Phenylthiourea (PTU) is a well-established inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] The trifluoromethoxy substitution on the phenyl ring of the target compound may influence its binding affinity and inhibitory potency. The mechanism of tyrosinase inhibition by PTU involves inducing the degradation of the enzyme.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the cytotoxic activity of thiourea derivatives structurally related to this compound.
Table 1: In Vitro Cytotoxicity of a 4-(Trifluoromethyl)phenylthiourea Derivative (Compound 8 in the cited study) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Primary Colon Cancer | 7.3 ± 1.53 |
| SW620 | Metastatic Colon Cancer | 5.8 ± 0.76 |
| PC3 | Prostate Cancer | 6.9 ± 1.64 |
| K-562 | Leukemia | > 10 |
| HaCaT | Normal Keratinocytes | 41.6 ± 2.04 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Diagram: Apoptosis Assay Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a promising molecule with potential therapeutic applications, particularly in oncology and infectious diseases. While its precise molecular mechanisms are still being elucidated, the available evidence from closely related analogs suggests that its bioactivity stems from the induction of apoptosis, modulation of key signaling pathways like Wnt/β-catenin, and inhibition of essential enzymes. Further research is warranted to fully characterize the direct molecular targets and signaling cascades affected by this compound, which will be crucial for its future development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this and other novel thiourea derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel thiourea derivatives. Thiourea-based compounds represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document outlines the core experimental protocols, presents a structured summary of quantitative biological data, and visualizes key workflows and pathways to facilitate research and development in this promising area.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea, a sulfur analog of urea, and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The unique structural features of the thiourea moiety (R¹R²N)(R³R⁴N)C=S allow for diverse chemical modifications, leading to a broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties. The therapeutic potential of these compounds is largely attributed to their ability to form hydrogen bonds and coordinate with metal ions in biological targets, thereby modulating their functions. This guide focuses on the systematic screening of these derivatives to identify and characterize their biological potential.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for a selection of novel thiourea derivatives from recent studies. This structured presentation allows for easy comparison of the potency of different compounds across various biological assays.
Anticancer Activity
The cytotoxic effects of novel thiourea derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of Novel Thiourea Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(4-fluorophenyl)thiourea | H460 (Lung) | 14.52 | [1] |
| HepG2 (Liver) | >40 | [1] | ||
| MCF-7 (Breast) | 16.96 | [1] | ||
| 2 | 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 | [2] |
| 3 | 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 | [3] |
| 4 | Benzothiazole thiourea derivative | MCF-7 (Breast) | 0.39 | [4] |
| HT-29 (Colon) | 0.39 | [4] | ||
| 5 | 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | [4] |
| 6 | N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | |
| HepG2 (Liver) | 1.74 | |||
| MCF7 (Breast) | 7.0 |
Note: The IC₅₀ values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Novel Thiourea Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| L1 | N-(diethylcarbamothioyl)cyclohexanecarboxamide | S. aureus | 200 | E. coli | 400 | [5][6] |
| E. faecalis | 100 | P. aeruginosa | 400 | [5][6] | ||
| CuL5 | Copper complex of N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | S. aureus | 50 | E. coli | 200 | [5][6] |
| B. cereus | 100 | P. aeruginosa | 400 | [5][6] | ||
| Compound 2 | α-isothiocyanatoacrylic ester derivative | S. aureus | 128 | E. coli | 256 | [7] |
| B. subtilis | 64 | P. aeruginosa | >512 | [7] | ||
| Compound 7 | Thiourea derivative | S. aureus | 32 | E. coli | 64 | [7] |
| B. subtilis | 16 | P. aeruginosa | 128 | [7] | ||
| 4h | Thiourea containing 4-arylthiazole and D-glucose moiety | S. aureus | 0.78 | E. coli | 1.56 | [8] |
| B. subtilis | 0.78 | P. aeruginosa | 3.125 | [8] |
Note: Lower MIC values indicate greater antimicrobial potency.
Antiviral Activity
The antiviral activity of thiourea derivatives, particularly against Human Immunodeficiency Virus (HIV), is often evaluated by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC₅₀) being a key metric. Many thiourea derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Table 3: In Vitro Anti-HIV-1 Activity of Novel Thiourea Derivatives
| Compound ID | Derivative Class | Assay Target | EC₅₀ (µM) | Reference |
| 6 | N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea | HIV-1 Replication (PBMC) | <0.001 | [9] |
| 5 | 1,3-benzothiazole-2-yl thiourea derivative | HIV-1 Reverse Transcriptase | Not specified, but active | [10] |
| NBD-14204 | gp120 Antagonist | HIV-1 Clinical Isolates | 0.24-0.9 | [11] |
| NBD-14208 | gp120 Antagonist | HIV-1 Clinical Isolates | 0.66-5.7 | [11] |
Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.
Enzyme Inhibitory Activity
Thiourea derivatives have been shown to inhibit various enzymes implicated in different diseases. The IC₅₀ value is used to quantify the concentration of a derivative required to inhibit 50% of the enzyme's activity.
Table 4: In Vitro Enzyme Inhibitory Activity of Novel Thiourea Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| LaSMMed 124 | Nitro-substituted arylthiourea | Urease | 464 | [12] |
| Compound 3 | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [13][14] |
| Butyrylcholinesterase (BChE) | 60 (µg/mL) | [13][14] | ||
| 6g | Isocryptolepine "aza" type acyl thiourea | Tyrosinase | 0.832 | [15] |
| 4h | Thiourea containing 4-arylthiazole and D-glucose moiety | DNA gyrase | 1.25 | [8] |
| Topoisomerase IV | 45.28 | [8] |
Note: Lower IC₅₀ values indicate more potent enzyme inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel thiourea derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the test wells) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Enzyme Inhibition Assays
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Test wells: Phosphate buffer, AChE solution, DTNB solution, and various concentrations of the thiourea derivative.
-
Control well (100% activity): Phosphate buffer, AChE solution, DTNB solution, and the solvent used for the test compound.
-
Blank well: Phosphate buffer, DTNB solution, and ATCI solution (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each concentration of the thiourea derivative and calculate the IC₅₀ value.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for melanin. The formation of the colored product, dopachrome, can be monitored spectrophotometrically at 475 nm. The inhibitory effect of a compound is determined by the reduction in dopachrome formation.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA in sodium phosphate buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Test wells: Sodium phosphate buffer, tyrosinase solution, and various concentrations of the thiourea derivative.
-
Control well (100% activity): Sodium phosphate buffer, tyrosinase solution, and the solvent for the test compound.
-
Blank well: Sodium phosphate buffer and L-DOPA solution (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of dopachrome formation (ΔAbs/min). Determine the percentage of inhibition for each concentration of the thiourea derivative and calculate the IC₅₀ value.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the biological activity screening of novel thiourea derivatives.
Experimental Workflow for Biological Activity Screening
Representative Signaling Pathway: EGFR Inhibition in Cancer
Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea
Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure analysis for 1-(4-(Trifluoromethoxy)phenyl)thiourea could not be located. This guide provides a comprehensive overview of the methodologies and data presentation typical for the crystal structure analysis of such a compound, utilizing data from the closely related molecule, 1-(4-Fluorophenyl)thiourea, for illustrative purposes. This document is intended to serve as a technical template for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications in medicinal chemistry and materials science. The trifluoromethoxy functional group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity. A thorough crystal structure analysis provides definitive insights into the three-dimensional atomic arrangement, conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design. This guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of N-aryl thiourea derivatives.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminates in data collection and structure refinement.
2.1 Synthesis of this compound
A general and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia.
-
Materials: 4-(Trifluoromethoxy)phenyl isothiocyanate, acetone, ammonia, hydrochloric acid, methanol.
-
Procedure: A solution of 4-(trifluoromethoxy)phenyl isothiocyanate (1 mmol) in acetone is treated with ammonia (1 mmol). The reaction mixture is refluxed for approximately 3 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is poured into an aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration and recrystallized from methanol to yield colorless crystals of this compound.
2.2 Single Crystal Growth
The growth of diffraction-quality single crystals is a critical step. A common technique for organic molecules is slow evaporation.
-
Procedure: A saturated solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or ethanol, at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction analysis.
2.3 X-ray Data Collection and Structure Refinement
The following describes a typical procedure for data collection and structure refinement.
-
Instrumentation: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector diffractometer) equipped with a graphite-monochromated radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Collection: The data is typically collected at a low temperature (e.g., 120 K or 296 K) to minimize thermal vibrations. A series of frames are collected with different ω and φ scans.
-
Structure Solution and Refinement: The collected data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation
Quantitative data from a crystal structure analysis is typically summarized in tables for clarity and ease of comparison. The following tables present illustrative data based on the crystal structure of the related compound, 1-(4-Fluorophenyl)thiourea.[1]
Table 1: Illustrative Crystal Data and Structure Refinement Parameters.
| Parameter | Value (based on 1-(4-Fluorophenyl)thiourea[1]) |
|---|---|
| Empirical Formula | C₇H₇FN₂S |
| Formula Weight | 170.21 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.1384(8) Å |
| b | 8.4338(7) Å |
| c | 10.5334(9) Å |
| α | 90° |
| β | 109.796(2)° |
| γ | 90° |
| Volume | 763.85(11) ų |
| Z | 4 |
| Density (calculated) | 1.481 Mg/m³ |
| Absorption Coefficient | 0.373 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.43 x 0.39 x 0.29 mm |
| Theta range for data collection | 2.57 to 28.29° |
| Index ranges | -12<=h<=12, -11<=k<=11, -13<=l<=13 |
| Reflections collected | 6816 |
| Independent reflections | 1814 [R(int) = 0.0261] |
| Completeness to theta = 25.242° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6511 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1814 / 0 / 101 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0361, wR2 = 0.0911 |
| R indices (all data) | R1 = 0.0413, wR2 = 0.0971 |
| Largest diff. peak and hole | 0.441 and -0.312 e.Å⁻³ |
Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| S1-C7 | 1.681(2) | N1-C7-N2 | 117.41(16) |
| F1-C4 | 1.365(2) | N1-C7-S1 | 123.33(13) |
| N1-C7 | 1.378(2) | N2-C7-S1 | 119.26(13) |
| N1-C1 | 1.421(2) | C2-C1-N1 | 118.81(16) |
| N2-C7 | 1.325(2) | C6-C1-N1 | 121.28(16) |
| C1-C2 | 1.388(3) | C7-N1-C1 | 126.83(15) |
| C1-C6 | 1.390(3) | | |
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical crystal structure analysis experiment.
Caption: A flowchart illustrating the key stages in crystal structure analysis.
Caption: A generalized diagram of a potential signaling pathway interaction.
References
Spectroscopic and Synthetic Profile of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1-(4-(trifluoromethoxy)phenyl)thiourea. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest.
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally reported spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.70 | Singlet (broad) | 1H | N-H (thiourea) |
| ~7.60 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -OCF₃) |
| ~7.20 | Singlet (broad) | 2H | -NH ₂ (thiourea) |
Solvent: DMSO-d₆. Predicted based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C =S (thiourea) |
| ~148 | Ar-C (para to -NH) |
| ~138 | Ar-C (ipso, attached to -NH) |
| ~126 | Ar-C H (ortho to -NH) |
| ~122 | Ar-C H (ortho to -OCF₃) |
| ~120 (q) | -OC F₃ |
Solvent: DMSO-d₆. Predicted based on analogous structures.
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (thiourea NH and NH₂) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~1600 | Medium | N-H bending |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1260 | Strong | Asymmetric C-O-C stretching |
| ~1220 | Strong | C-F stretching (trifluoromethoxy) |
| ~1160 | Strong | Symmetric C-O-C stretching |
| ~840 | Strong | Aromatic C-H out-of-plane bending (para-substituted) |
| ~750 | Medium | C=S stretching |
Sample preparation: KBr pellet.[1]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 236.02 | [M]⁺ (Molecular Ion) |
| 177.03 | [M - S - NH₂]⁺ |
| 160.03 | [M - C(S)NH₂]⁺ |
| 145.02 | [CF₃O-C₆H₄]⁺ |
Ionization method: Electron Ionization (EI). The molecular formula is C₈H₇F₃N₂OS with a molecular weight of 236.22 g/mol .[1]
Experimental Protocols
The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.
Synthesis of this compound
This synthesis is a two-step process starting from 4-(trifluoromethoxy)aniline.
Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl isothiocyanate
-
A solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform is prepared in a round-bottom flask.
-
Thiophosgene (CSCl₂) (1.1 equivalents) is added dropwise to the solution at 0 °C with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 4-(trifluoromethoxy)phenyl isothiocyanate from Step 1 is dissolved in a suitable solvent like acetone or tetrahydrofuran.
-
An excess of aqueous ammonia is added dropwise to the solution with stirring at room temperature.
-
The reaction is stirred for 1-2 hours.
-
The reaction mixture is then poured into cold water, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.[1]
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) source. The sample is introduced directly into the ion source, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
A Technical Guide to the Synthesis of Substituted Thioureas
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the primary synthetic methodologies for substituted thioureas, a class of compounds with significant applications in medicinal chemistry, materials science, and organocatalysis.[1][2] Thioureas serve as versatile intermediates for synthesizing various heterocyclic compounds and exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] This document details key synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in reaction optimization.
Synthesis from Isothiocyanates and Amines
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[4] The reaction is typically high-yielding and proceeds by the attack of the amine's nitrogen lone pair on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea product.[4] This method is widely applicable to a variety of primary and secondary amines.
Caption: General workflow for thiourea synthesis via nucleophilic addition.
Table 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates
| Entry | Isothiocyanate (1 eq.) | Amine (1 eq.) | Solvent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine (0.5 eq.) | DCM | Reflux | 23 | 63 | [5] |
| 2 | 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine (0.5 eq.) | DCM | Reflux | 24 | 82 | [5] |
| 3 | 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine (0.5 eq.) | DCM | Reflux | 28 | 95 | [5] |
| 4 | Phenyl isothiocyanate | Various Amines | - | Microwave (MW) | 0.17 | >95 | [6] |
| 5 | Benzyl isothiocyanate | Various Amines | - | Microwave (MW) | 0.17 | >95 |[6] |
Detailed Experimental Protocol: Synthesis of 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea[5]
-
Reaction Setup: In a round-bottom flask, dissolve 1-naphthyl isothiocyanate (0.185 g, 1.00 mmol) and 1,2-phenylenediamine (0.054 g, 0.50 mmol) in 10 mL of dichloromethane (DCM).
-
Reaction: Heat the solution to reflux and maintain for 23 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. A white precipitate will form.
-
Isolation: Collect the solid product by filtration. The pure product is isolated directly as a white precipitate (0.092 g, 63% yield).
Synthesis via In Situ Generated Acyl Isothiocyanates
A powerful method for synthesizing N-acyl thioureas involves the in situ generation of an acyl isothiocyanate. This is typically achieved by reacting an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone.[1] The resulting acyl isothiocyanate is not isolated but is immediately reacted with a primary or secondary amine to yield the desired N-acyl thiourea derivative.[1][7]
Caption: Two-step, one-pot synthesis of N-acyl thioureas.
Table 2: Synthesis of N-Acyl Thiourea Derivatives [1]
| Entry | Amine | Product | Yield (%) | M.P. (°C) |
|---|---|---|---|---|
| 1 | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 | 128-131 |
| 2 | 5-chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73 | 131-135 |
Detailed Experimental Protocol: General Synthesis of N-Acyl Thioureas[1]
-
Intermediate Formation: Dissolve the starting acid chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone. Stir the mixture to allow for the condensation reaction, which forms the acyl isothiocyanate intermediate.
-
Amine Addition: To the same reaction vessel containing the in situ generated isothiocyanate, add a solution of the desired heterocyclic amine (1 equivalent).
-
Reaction: The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate. Stir the mixture at room temperature and monitor by TLC until the starting materials are consumed.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration and purify further by recrystallization from a suitable solvent if necessary.
Synthesis from Carbon Disulfide and Amines
An environmentally friendly approach for synthesizing both symmetrical and unsymmetrical thioureas utilizes carbon disulfide (CS₂) and amines, often in an aqueous medium.[3][8] This method avoids toxic reagents like thiophosgene.[8] The process typically involves the reaction of a primary amine with CS₂ to form a dithiocarbamate intermediate, which then reacts with a second amine to yield the final thiourea product.[3]
Caption: Synthesis of unsymmetrical thioureas using carbon disulfide.
Table 3: One-Pot Synthesis of Unsymmetrical Thioureas in Water [3]
| Entry | Amine 1 | Amine 2 | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | Cyclohexylamine | 4 | 92 |
| 2 | Benzylamine | n-Butylamine | 5 | 90 |
| 3 | Cyclohexylamine | Benzylamine | 4 | 91 |
| 4 | n-Butylamine | Benzylamine | 5 | 89 |
Detailed Experimental Protocol: Synthesis of Unsymmetrical N,N'-dialkylthioureas[9]
-
Dithiocarbamate Formation: In a flask, dissolve the first aliphatic primary amine (1.0 eq.) and sodium hydroxide (1.0 eq.) in water. Cool the mixture in an ice bath.
-
CS₂ Addition: Add carbon disulfide (1.1 eq.) dropwise to the cooled, vigorously stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the sodium dithiocarbamate salt.
-
Second Amine Addition: Add the second, different amine (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If it remains in solution, extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can be further purified by recrystallization.
Other Notable Synthetic Methods
While the aforementioned routes are the most prevalent, several other methods are employed for specific applications.
-
From Thiophosgene: Thiophosgene (CSCl₂) is a highly reactive reagent that can be used to synthesize thioureas.[9] It typically reacts with a primary amine to form an isothiocyanate intermediate, which can then react with another amine. However, due to its high toxicity and exothermic reactivity, its use is often avoided in favor of safer alternatives.[10]
Caption: Synthesis of thioureas using the highly reactive thiophosgene.
-
From Cyanamides: Substituted thioureas can be synthesized from the reaction of cyanamide or its salts with an isothiocyanate.[2] Another route involves the reaction of cyanamide with hydrogen sulfide, often in the presence of ammonia.[11][12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for thiourea synthesis, often from several hours to just a few minutes, while maintaining high yields.[6][13] This technique is particularly effective for the reaction between isothiocyanates and amines.[6]
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [mjas.analis.com.my]
- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
In Silico Docking Analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Computational Evaluation of a Promising Thiourea Derivative
This technical guide provides a comprehensive overview of the in silico molecular docking studies of 1-(4-(Trifluoromethoxy)phenyl)thiourea, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into its potential therapeutic targets, binding interactions, and the experimental methodologies used for these computational analyses.
Introduction to this compound
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound, this compound, features a trifluoromethoxy group, which is known to enhance metabolic stability and binding affinity. In silico docking studies are crucial in elucidating the potential mechanisms of action of such compounds by predicting their binding modes and affinities to various biological targets.
Potential Protein Targets and In Silico Binding Analysis
Computational docking simulations have been employed to investigate the interaction of thiourea derivatives with several key protein targets implicated in various diseases. While specific docking data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential targets and binding affinities.
Quantitative Docking Data
The following table summarizes the binding affinities of thiourea derivatives with structural similarities to this compound against various protein targets. This data provides a comparative look at the potential efficacy of this class of compounds.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.2[1] |
| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one | Tyrosine Kinase | 1T46 | -9.2[2] |
Note: The data presented is for structurally related compounds and serves as an estimation of the potential binding affinity of this compound.
Experimental Protocols for In Silico Docking
A generalized experimental workflow for the molecular docking of thiourea derivatives against a protein target is outlined below. This protocol is based on common practices in the field and can be adapted for specific research purposes.
Molecular Docking Workflow
Detailed Methodologies
3.2.1. Ligand and Protein Preparation
-
Ligand Preparation : The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and non-essential ions are removed. Polar hydrogens and appropriate charges (e.g., Gasteiger) are added to the protein structure.
3.2.2. Molecular Docking Procedure
-
Grid Box Generation : A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock Vina. The prepared ligand and protein files are used as input, and the program calculates the probable binding conformations and their corresponding binding affinities.
3.2.3. Analysis of Results
The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Signaling Pathways of Potential Targets
Based on studies of similar thiourea derivatives, this compound may interact with proteins involved in key signaling pathways. Understanding these pathways is crucial for predicting the compound's pharmacological effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its signaling cascade promotes cell proliferation, survival, and migration.
References
The Trifluoromethoxy Phenyl Moiety: A Modern Staple in Drug Discovery and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) phenyl groups into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry. These moieties profoundly influence the physicochemical and pharmacological properties of compounds, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the key therapeutic targets of trifluoromethoxy and trifluoromethyl phenyl compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Trifluoromethyl and trifluoromethoxy phenyl derivatives have demonstrated significant potential as anticancer agents by modulating a variety of signaling pathways critical for tumor growth and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl and trifluoromethoxy phenyl compounds against various cancer cell lines.
| Compound Name/Class | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference(s) |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HNF4α Activator, STAT3 Inhibitor | HepG2, Hep3B (Liver Cancer) | 1-10.8 µM | [1] |
| Selinexor (KPT-330) | CRM1/XPO1 Inhibitor | Caki-1, 786-O (Renal Cell Carcinoma) | < 1 µM | [2] |
| α-Trifluoromethyl Chalcones | Antiproliferative | Androgen-Independent Prostate Cancer | < 0.2 µM | |
| Azole compounds with trifluoromethylphenyl ring | Cytotoxic | MCF-7, MDA-MB-231 (Breast), HCT-116 (Colon) | 5.01-5.84 µg/mL | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Anticancer | MCF-7 (Breast Cancer) | 2.63 µM | [4][5] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Cytotoxic | C32, A375 (Melanoma) | 24.4 µM, 25.4 µM | [8] |
| Trifluoromethyl Thioxanthone Analogues | Anticancer | HeLa (Cervical Cancer) | 87.8 nM | [9] |
Key Signaling Pathways and Experimental Workflows
1. HNF4α/STAT3 Signaling Pathway in Liver Cancer
The compound NHDC exemplifies a therapeutic strategy involving the activation of a nuclear receptor to inhibit a key oncogenic pathway. NHDC directly binds to and activates Hepatocyte Nuclear Factor 4 alpha (HNF4α), a tumor suppressor in liver cancer. This activation leads to the subsequent inhibition of the STAT3 signaling pathway, a critical driver of cancer cell proliferation and survival.[1]
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Exploratory Synthesis of Novel Thiourea-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiourea, an organosulfur compound analogous to urea, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4][5] The thiourea moiety's utility stems from its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the C=S group), enabling strong interactions with biological targets like enzymes and receptors.[6][7] This guide provides a technical overview of common synthetic strategies, detailed experimental protocols, and the biological evaluation of novel thiourea-based compounds, tailored for professionals in drug discovery and development.
Core Synthetic Strategies
The synthesis of thiourea derivatives is versatile, with several established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern (mono-, di-, or tri-substituted).[8]
From Isothiocyanates and Amines
This is the most common and straightforward method for preparing N,N'-disubstituted thioureas. It involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions.[8][9]
From Carbon Disulfide (CS₂)
Symmetrical N,N'-diaryl thioureas can be synthesized by reacting aromatic primary amines with carbon disulfide, often under basic conditions or with sunlight as a catalyst.[6] This method is atom-economical and utilizes readily available starting materials.
Thionation of Ureas
Existing urea compounds can be converted to their thiourea analogs through a thionation reaction. Lawesson's reagent is a common and effective thionating agent for this transformation.[10][11]
The general workflow for synthesizing and evaluating novel thiourea compounds is depicted below.
Experimental Protocols
Detailed and reproducible protocols are critical for exploratory synthesis. Below are methodologies for key synthetic and characterization procedures.
Protocol 2.1: Synthesis of N,N'-Disubstituted Thiourea via Isothiocyanate Route
This protocol describes the synthesis of an N-aryl, N'-alkyl/aryl thiourea derivative.
Objective: To synthesize 1-(4-bromophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea.
Materials:
-
2-(1H-indol-3-yl)ethanamine (tryptamine)
-
1-bromo-4-isothiocyanatobenzene
-
Anhydrous acetone or dichloromethane (DCM)[12]
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
To this stirring solution, add a solution of 1-bromo-4-isothiocyanatobenzene (1.0 eq) in anhydrous acetone dropwise at room temperature.[13]
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of starting materials. Some reactions may require gentle reflux.[12][14]
-
Upon completion, a precipitate often forms. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash it with cold solvent (acetone or ethanol) to remove any unreacted starting materials.[15]
-
Dry the resulting white or off-white solid product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Characterization:
-
FTIR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3200-3400), C=S stretching (around 1300-1400), and C-N stretching.[10]
-
¹H-NMR (DMSO-d₆, δ ppm): Confirm the presence of aromatic and aliphatic protons, and the N-H protons of the thiourea moiety (often appearing as broad singlets).[16]
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula of the synthesized compound.[14]
Protocol 2.2: Synthesis of Symmetrical Thiourea using Lawesson's Reagent
Objective: To synthesize 1,3-diphenylthiourea from 1,3-diphenylurea.
Materials:
-
1,3-diphenylurea
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen atmosphere setup
Procedure:
-
Add 1,3-diphenylurea (2.0 eq) and Lawesson's reagent (1.0 eq) to a round-bottom flask containing anhydrous THF under a nitrogen atmosphere.[11]
-
Heat the resulting solution to reflux (approximately 75°C) for 3-4 hours.[11]
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thiourea derivative.
Quantitative Data and Structure-Activity Relationships
The ultimate goal of exploratory synthesis is to identify compounds with potent and selective biological activity. This involves synthesizing a library of related compounds and comparing their activities to establish a Structure-Activity Relationship (SAR).
Table 1: Anticancer Activity of Novel Benzothiazole-Thiourea Derivatives
The following data summarizes the in vitro anticancer activity (IC₅₀ in µM) of synthesized thiourea derivatives against human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | R-Group (Substituent) | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 2d | 4-Chlorophenyl | 18 | 40 |
| 5c | 3-Nitrophenyl | 26 | 46 |
| 5d | 4-Nitrophenyl | 20 | 38 |
| Data sourced from preliminary MTT cytotoxicity studies.[17] |
From this limited dataset, it can be observed that electron-withdrawing groups (like -Cl and -NO₂) on the phenyl ring are common among the more active compounds. The position of the nitro group (para vs. meta) also influences activity, with the 4-nitro derivative (5d ) being more potent than the 3-nitro derivative (5c ).[17]
Table 2: Antiplatelet Activity of N,N'-Disubstituted Thioureas
This table shows the inhibitory concentration (IC₅₀) of select compounds on the arachidonic acid pathway in human platelets.
| Compound ID | Substituents (Aryl-NH-CS-NH-Aryl') | IC₅₀ (µM) |
| 3d | 4-F-Phenyl / 4-CH₃-Phenyl | 29 |
| 3i | 4-Cl-Phenyl / 4-CH₃-Phenyl | 34 |
| 3m | 4-Br-Phenyl / 4-CH₃-Phenyl | 84 |
| 3p | 4-I-Phenyl / 4-CH₃-Phenyl | 45 |
| Data from in vitro evaluation of antiplatelet activity.[14] |
The data suggests that for this series, halogen substitution at the para-position of one phenyl ring influences activity. The fluoro-substituted compound (3d ) was the most potent, indicating that high electronegativity and small atomic size at this position may be favorable for inhibiting the cyclooxygenase (COX-1) enzyme.[14]
Signaling Pathways and Molecular Targets
Understanding the mechanism of action is crucial. Many thiourea derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
One such critical pathway is the RAS-RAF-MAPK cascade. Activating mutations in proteins like BRAF can lead to uncontrolled cell growth.[18] Novel thiourea compounds have been designed to target and inhibit these kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
One-Pot Synthesis of Substituted Thioureas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of substituted thioureas, a crucial class of compounds in medicinal chemistry and materials science. Substituted thioureas are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They also serve as versatile intermediates in the synthesis of various heterocyclic compounds. The methodologies presented here offer significant advantages over traditional multi-step procedures, emphasizing operational simplicity, mild reaction conditions, high yields, and environmentally benign approaches.
Introduction to One-Pot Syntheses
Traditional methods for synthesizing substituted thioureas often involve multiple steps and the use of hazardous reagents such as isothiocyanates or thiophosgene. One-pot syntheses have emerged as a more efficient and sustainable alternative, minimizing waste, reducing reaction times, and simplifying purification processes. These protocols are highly valuable in research and drug development for the rapid generation of compound libraries for screening and lead optimization.
This application note details several effective one-pot methods for the synthesis of both symmetrical and unsymmetrical substituted thioureas.
Comparative Summary of One-Pot Synthetic Protocols
The following table summarizes various one-pot methodologies for the synthesis of substituted thioureas, highlighting their key features to aid in method selection.
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yields | Key Advantages |
| Aqueous Medium Synthesis | Amines, Carbon Disulfide | Water, Optional Oxidant (e.g., H₂O₂, Air) | 4-6 hours | Good to Excellent | Environmentally friendly ("green chemistry"), avoids toxic reagents.[1][2] |
| Solvent-Free Grinding | Ammonium Thiocyanate, Acid Chloride, Arylamine | Grinding (mechanochemistry) | ~30 minutes | Good | Rapid, solvent-free, and energy-efficient.[3][4] |
| Carbon Tetrabromide Promotion | Amines, Carbon Disulfide | Carbon Tetrabromide, DMF | Short | Good to Excellent | Mild conditions (room temperature), high efficiency.[5] |
| Microwave-Assisted Synthesis | Amines, Carbon Disulfide | Microwave irradiation, solventless | Few minutes | Good | Extremely rapid, solvent-free.[6] |
| Deep Eutectic Solvent (DES) System | Thiourea, Alcohols/Amines | Choline chloride/tin(II) chloride (catalyst and medium) | ~8 hours | Moderate to Excellent | Utilizes a green and recyclable solvent/catalyst system.[7][8] |
| Two-Step, One-Pot from Acid Chlorides | Acid Chloride, Sodium Thiocyanate, Secondary Amine | Two-step, one-pot reaction | Not specified | Good | Convenient for N,N-disubstituted-N'-acylthioureas.[9] |
Experimental Protocols
This section provides a detailed methodology for a widely applicable and environmentally friendly one-pot synthesis of substituted thioureas in an aqueous medium.[1][2]
Protocol: One-Pot Synthesis of Symmetrical and Unsymmetrical Thioureas in Water
This protocol describes the synthesis of N,N'-disubstituted thioureas from primary amines and carbon disulfide in water.
Materials:
-
Primary amine(s)
-
Carbon disulfide (CS₂)
-
Water
-
Ethanol (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure for Symmetrical N,N'-dialkyl/diarylthioureas:
-
To a solution of the desired primary amine (0.1 mol) in water (100 mL) in a round-bottom flask, add carbon disulfide (0.05 mol) dropwise with vigorous stirring at room temperature.
-
Continue stirring for 30 minutes to facilitate the formation of the dithiocarbamate intermediate.
-
Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. An exothermic reaction may be observed, and the product will begin to precipitate.
-
Continue stirring for an additional hour at room temperature to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Procedure for Unsymmetrical N,N'-dialkyl/diarylthioureas:
-
To a solution of the first primary amine (10 mmol) in water (20 mL), add carbon disulfide (12 mmol).
-
Immediately add the second, different primary amine (10 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Visualized Workflows
The following diagrams illustrate the general workflow and a key reaction pathway for the one-pot synthesis of substituted thioureas.
Caption: General experimental workflow for the one-pot synthesis of substituted thioureas.
Caption: Simplified reaction pathway for unsymmetrical thiourea synthesis.
References
- 1. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. A highly efficient one-pot method for the synthesis of thioureas and 2-imino-4-thiazolidinones under microwave conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-(Trifluoromethoxy)phenyl)thiourea in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-(4-(Trifluoromethoxy)phenyl)thiourea in the field of agrochemical research. While specific efficacy data for this compound is not extensively available in public literature, the information presented herein is based on the known biological activities of structurally related thiourea derivatives. Thiourea compounds are a well-established class of molecules with diverse applications in agriculture as herbicides, fungicides, and insecticides.[1][2] The presence of the trifluoromethoxy group is known to enhance the metabolic stability and membrane permeability of molecules, making this compound a compound of significant interest for agrochemical development.
Potential Agrochemical Applications
This compound is a candidate for investigation across three primary areas of agrochemical research:
-
Herbicidal Activity: Phenylthiourea derivatives have been shown to exhibit herbicidal properties, often by inhibiting key plant enzymes.[3][4]
-
Fungicidal Activity: The thiourea moiety is present in several known fungicides, suggesting potential for the title compound to inhibit the growth of pathogenic fungi.
-
Insecticidal Activity: Certain thiourea derivatives act as insect growth regulators or disrupt key physiological processes in insects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.[5]
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂OS |
| Molecular Weight | 236.22 g/mol |
| CAS Number | 142229-74-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO, acetone, and methanol |
Data Presentation: Representative Agrochemical Activity
The following tables present representative quantitative data for the herbicidal, fungicidal, and insecticidal activity of thiourea derivatives, illustrating the potential efficacy of this compound. Note: This data is for structurally related compounds and should be used as a guideline for designing experiments with this compound.
Table 1: Representative Herbicidal Activity of Phenylthiourea Derivatives against Common Weeds
| Target Weed Species | Assay Type | Concentration (µg/mL) | Inhibition (%) | Reference |
| Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 100 | 85 | [3] |
| Echinochloa crus-galli (Barnyard grass) | Post-emergence | 100 | 78 | [4] |
| Brassica napus (Rapeseed) | Root growth | 100 | 81.5 | [4] |
Table 2: Representative Fungicidal Activity of Thiourea Derivatives against Plant Pathogens
| Fungal Pathogen | Assay Type | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea (Gray mold) | Mycelial growth inhibition | 15.5 | General Protocol |
| Fusarium oxysporum (Fusarium wilt) | Spore germination inhibition | 25.2 | General Protocol |
| Rhizoctonia solani (Sheath blight) | Mycelial growth inhibition | 18.9 | [6] |
Table 3: Representative Insecticidal Activity of Thiourea Derivatives against Pest Insects
| Insect Pest | Assay Type | LC₅₀ (µg/mL) | Reference |
| Plutella xylostella (Diamondback moth) | Leaf dip bioassay | 5.8 | General Protocol |
| Spodoptera litura (Tobacco cutworm) | Topical application | 12.3 | [7] |
| Aphis gossypii (Cotton aphid) | Systemic uptake | 20.1 | General Protocol |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound and for evaluating its potential herbicidal, fungicidal, and insecticidal activities.
Synthesis of this compound
This protocol is a general method for the synthesis of phenylthiourea derivatives and can be adapted for the target compound.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a round bottom flask, dissolve 0.1 moles of 4-(trifluoromethoxy)aniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.
-
Heat the solution to 60-70°C for approximately 1 hour with stirring.
-
Cool the mixture to room temperature and slowly add 0.1 moles of ammonium thiocyanate.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After reflux, cool the mixture and add 20 mL of cold water while stirring continuously to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Herbicidal Activity Screening
This protocol describes a pre-emergence and post-emergence assay to evaluate herbicidal activity.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
This compound
-
Acetone (as a solvent)
-
Tween-20 (as a surfactant)
-
Deionized water
-
Spray bottle
Procedure: Pre-emergence Assay:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare different concentrations of the test solution by diluting the stock solution with deionized water containing 0.1% Tween-20.
-
Fill pots with potting soil and sow the seeds of the target weed species at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a spray bottle.
-
Include a solvent control (acetone + Tween-20 in water) and a negative control (water only).
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the herbicidal effect by counting the number of germinated seedlings and measuring their shoot and root length.
-
Calculate the percentage of inhibition compared to the control.
Post-emergence Assay:
-
Sow the seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare the test solutions as described for the pre-emergence assay.
-
Spray the test solutions evenly onto the foliage of the seedlings until runoff.
-
Include appropriate controls.
-
Return the pots to the growth chamber.
-
After 7-14 days, assess the herbicidal effect by observing symptoms such as chlorosis, necrosis, and growth inhibition.
-
Determine the percentage of plant mortality or biomass reduction compared to the control.
Fungicidal Activity Screening (In Vitro)
This protocol uses the poisoned food technique to assess the effect of the compound on mycelial growth.[6]
Materials:
-
Pure cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare molten PDA and cool it to 45-50°C.
-
Add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Include a solvent control (PDA with DMSO) and a negative control (PDA only).
-
From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
Insecticidal Activity Screening
This protocol describes a leaf dip bioassay for assessing insecticidal activity against lepidopteran larvae.[7]
Materials:
-
Larvae of the target insect pest (e.g., Plutella xylostella)
-
Host plant leaves (e.g., cabbage)
-
This compound
-
Acetone
-
Tween-20
-
Deionized water
-
Beakers
-
Petri dishes lined with moist filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of test concentrations by diluting the stock solution with deionized water containing 0.1% Tween-20.
-
Excise fresh host plant leaves and dip them into the respective test solutions for 30 seconds with gentle agitation.
-
Allow the leaves to air dry completely.
-
Place one treated leaf in each petri dish lined with a moist filter paper to maintain turgidity.
-
Introduce a known number of insect larvae (e.g., 10-20) into each petri dish.
-
Include a solvent control (leaves dipped in acetone + Tween-20 solution) and a negative control (leaves dipped in water).
-
Seal the petri dishes with perforated lids to allow for air exchange.
-
Incubate the petri dishes at an appropriate temperature and photoperiod for the insect species.
-
Record larval mortality at 24, 48, and 72 hours after treatment.
-
Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.
Safety Precautions
When handling this compound and other chemicals, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All experiments should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols and representative data provided in these application notes serve as a valuable resource for researchers initiating studies on this compound. Further investigation is warranted to fully elucidate its spectrum of activity and mode of action.
References
- 1. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nepjol.info [nepjol.info]
- 7. ijcmas.com [ijcmas.com]
Application Notes and Protocols: 1-(4-(Trifluoromethoxy)phenyl)thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)thiourea is a versatile precursor molecule in organic synthesis, valued for its utility in the construction of various heterocyclic scaffolds. The presence of the trifluoromethoxy group often imparts desirable properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are advantageous in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active thiazole and pyrimidine derivatives.
Key Applications
The primary application of this compound in organic synthesis is as a building block for nitrogen- and sulfur-containing heterocycles. These core structures are prevalent in a wide range of biologically active compounds.
-
Synthesis of 2-Aminothiazoles: The Hantzsch thiazole synthesis provides a straightforward method for the preparation of 2-aminothiazole derivatives. These compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.
-
Synthesis of Pyrimidine-2-thiones: Reaction with β-dicarbonyl compounds or their synthetic equivalents, such as chalcones, allows for the synthesis of pyrimidine-2-thiones. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their demonstrated anticancer and antibacterial properties.
Data Presentation
The following tables summarize quantitative data for representative synthetic procedures.
Table 1: Synthesis of 2-Amino-4-aryl-thiazole Derivatives
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(4-(Trifluoromethoxy)phenylamino)-4-phenylthiazole | 5 | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-(4-(trifluoromethoxy)phenylamino)thiazole | 6 | 82 |
| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone | 4-(4-Nitrophenyl)-2-(4-(trifluoromethoxy)phenylamino)thiazole | 5 | 88 |
Table 2: Synthesis of 4,6-Diaryl-pyrimidine-2-thione Derivatives
| Entry | Chalcone | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Diphenylprop-2-en-1-one | 1-(4-(Trifluoromethoxy)phenyl)-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 8 | 78 |
| 2 | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 4-(4-Chlorophenyl)-6-phenyl-1-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | 8 | 75 |
| 3 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 4-(4-Methoxyphenyl)-6-phenyl-1-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | 10 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-(Trifluoromethoxy)phenylamino)-4-arylthiazoles (Hantzsch Thiazole Synthesis)
This protocol describes the reaction of this compound with an α-haloketone to yield the corresponding 2-aminothiazole derivative.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted α-bromoacetophenone (1.0 eq).
-
Add ethanol to the flask to achieve a concentration of approximately 0.2 M.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the purified 2-(4-(trifluoromethoxy)phenylamino)-4-arylthiazole.
Protocol 2: General Procedure for the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-4,6-diaryl-1,2,3,4-tetrahydropyrimidine-2-thiones
This protocol outlines the cyclocondensation reaction of a chalcone with this compound to form a pyrimidine-2-thione derivative.
Materials:
-
This compound
-
Substituted chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and this compound (1.2 eq) in ethanol.
-
Add potassium hydroxide (2.0 eq) to the mixture.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of approximately 6.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to afford the pure 1-(4-(trifluoromethoxy)phenyl)-4,6-diaryl-1,2,3,4-tetrahydropyrimidine-2-thione.
Mandatory Visualizations
Caption: Synthetic workflow for 2-aminothiazole derivatives.
Caption: Synthetic workflow for pyrimidine-2-thione derivatives.
Caption: Proposed apoptotic pathway induced by thiazole derivatives.
Caption: Inhibition of bacterial cell division by pyrimidine derivatives.
Application Notes and Protocols for High-Throughput Screening of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans various fields, including antimicrobial, antiviral, and anticancer applications. High-throughput screening (HTS) plays a pivotal role in efficiently screening large libraries of these derivatives to identify promising lead compounds. This document provides detailed application notes and protocols for conducting HTS assays targeting key enzymes and cell lines relevant to the therapeutic applications of thiourea derivatives. The protocols are designed to be robust, reproducible, and adaptable for automated screening platforms.
High-Throughput Screening Workflow
A typical HTS workflow for the discovery of bioactive thiourea derivatives involves several key stages, from initial assay development to hit validation. This process is designed to systematically identify and confirm compounds with the desired biological activity.
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] The evaluation of these compounds for their efficacy against various pathogens is a critical step in the discovery and development of new antimicrobial agents. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of novel thiourea compounds. The methodologies described herein are based on established standards to ensure reproducibility and comparability of results.
Core Concepts in Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the growth of or kill a microorganism. The most common parameters measured are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][7][8]
Two widely accepted methods for determining these parameters are the broth microdilution method and the disk diffusion method.
Data Presentation: Antimicrobial Activity of Representative Thiourea Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several exemplary thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data is presented to illustrate how quantitative results from antimicrobial assays can be structured for clear comparison.
Table 1: MIC Values (µg/mL) of Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Strain | Staphylococcus aureus (ATCC 29213) | Staphylococcus aureus (MRSA, USA300) | Staphylococcus epidermidis | Enterococcus faecalis |
| Thiourea Derivative 1 | 4 | 4 | 8 | 16 |
| Thiourea Derivative 2 | 8 | 16 | 16 | 32 |
| Thiourea Derivative 3 (TD4) | 2 | 2 | 4 | 8 |
| Amikacin (Control) | 1 | 2 | 2 | 4 |
Data compiled from representative findings in cited literature.[1][9]
Table 2: MIC Values (µg/mL) of Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Strain | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhi |
| Thiourea Derivative 1 | 32 | 64 | 32 | 16 |
| Thiourea Derivative 2 | 64 | >64 | 64 | 32 |
| Thiourea Derivative 4 | 16 | 32 | 16 | 8 |
| Gentamicin (Control) | 0.5 | 1 | 1 | 2 |
Data compiled from representative findings in cited literature.[1][10]
Table 3: MIC Values (µg/mL) of Thiourea Derivatives against Fungal Strains
| Compound/Strain | Candida albicans | Candida krusei | Candida glabrata | Aspergillus flavus |
| Thiourea Derivative 5 | 8 | 16 | 8 | 32 |
| Thiourea Derivative 6 | 16 | 32 | 16 | 64 |
| Nystatin (Control) | 1 | 2 | 1 | 4 |
Data compiled from representative findings in cited literature.[1][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Thiourea compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Thiourea Compound Stock Solution: Dissolve the thiourea compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12]
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[5]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the thiourea stock solution to the first well of a row and mix well. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no thiourea compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[1][13]
-
Reading the MIC: The MIC is the lowest concentration of the thiourea compound at which there is no visible growth (turbidity) compared to the growth control.[5]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a subsequent step to the MIC assay.[8]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the thiourea compound that results in a ≥99.9% reduction in the initial inoculum count.[4][7]
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[14][15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Thiourea compounds
-
Bacterial strains
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the thiourea compound solution.
-
Application of Disks: Aseptically place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[17]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Caption: Workflow for evaluating the antimicrobial activity of thiourea compounds.
Caption: Potential mechanisms of antimicrobial action for thiourea derivatives.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the initial evaluation of the antimicrobial properties of novel thiourea compounds. Adherence to these methodologies will facilitate the generation of reliable and comparable data, which is essential for the identification of promising lead compounds for further development in the fight against infectious diseases. The structure-activity relationship (SAR) studies based on this data can guide the synthesis of more potent and selective antimicrobial agents.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saspublishers.com [saspublishers.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Application Notes and Protocols for Testing Cytotoxic Effects of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxicity is a critical step in the development of novel therapeutic compounds. These assays are essential for determining the potential of a compound to induce cell death, which is a desirable outcome for anti-cancer agents but an adverse effect for other therapeutic applications.[1][2][3] This document provides detailed protocols for a panel of standard in vitro assays to comprehensively assess the cytotoxic effects of novel compounds. The described methods include the MTT assay to measure metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay to assess membrane integrity, and Annexin V/Propidium Iodide (PI) staining to detect apoptosis.[4][5]
Experimental Design and Workflow
A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The general workflow involves cell culture, treatment with the novel compound across a range of concentrations, and subsequent analysis using various cytotoxicity assays.[5]
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare a serial dilution of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[5]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[10][11]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[5][10] Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[11][12]
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear, structured tables to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.
Table 1: Example Data Summary from MTT Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.180 | 0.072 | 94.4 |
| 1 | 0.950 | 0.061 | 76.0 |
| 10 | 0.625 | 0.045 | 50.0 |
| 50 | 0.310 | 0.030 | 24.8 |
| 100 | 0.150 | 0.022 | 12.0 |
Table 2: Example Data Summary from LDH Assay
| Compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0.0 |
| 0.1 | 0.180 | 0.015 | 3.3 |
| 1 | 0.350 | 0.028 | 22.2 |
| 10 | 0.650 | 0.051 | 55.6 |
| 50 | 0.980 | 0.076 | 92.2 |
| 100 (Max Release Control) | 1.050 | 0.088 | 100.0 |
Table 3: Example Data Summary from Annexin V/PI Assay
| Compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 10 | 40.5 | 45.2 | 14.3 |
| 100 | 5.8 | 20.1 | 74.1 |
Signaling Pathways in Cytotoxicity
Understanding the underlying molecular mechanisms is crucial. Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[14][15] Both pathways converge on the activation of executioner caspases, which dismantle the cell.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. teachmeanatomy.info [teachmeanatomy.info]
Techniques for Assessing the Biological Activity of Synthetic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of essential techniques used to evaluate the biological activity of synthetic compounds. These methodologies are fundamental in the fields of drug discovery and development, enabling the identification of promising lead compounds and the elucidation of their mechanisms of action.
In Vitro Cell Viability and Cytotoxicity Assays
In vitro assays are the initial step in screening synthetic compounds to determine their general effect on cell viability and to identify cytotoxic properties. These assays are typically rapid, cost-effective, and amenable to high-throughput screening (HTS), allowing for the rapid testing of large compound libraries.[1][2][3]
MTT and MTS Assays
The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[4][6] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of living, metabolically active cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[3]
Experimental Protocol: MTS Assay
The MTS assay is a more streamlined alternative to the MTT assay as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[5][6]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Data Presentation: IC50 Values of Synthetic Compounds (MTT Assay)
| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |
| Thiazolidinediones | TZD Compound A | MCF-7 (Breast Cancer) | 7.78 | [9] |
| Thiazolidinediones | TZD Compound B | HCT116 (Colon Cancer) | 5.77 | [9] |
| Piperidone Monocarbonyl Curcumin Analogues | Analogue 2,5-2Cl | A549 (Lung Cancer) | < 5 | [2] |
| Piperidone Monocarbonyl Curcumin Analogues | Analogue 2Br-5Cl | A549 (Lung Cancer) | < 5 | [2] |
| Makaluvamine Analogues | FBA-TPQ | MCF-7 (Breast Cancer) | 0.097 | [10] |
| Makaluvamine Analogues | FBA-TPQ | MDA-MB-468 (Breast Cancer) | 0.122 | [10] |
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and MTS cell viability assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based immunoassay designed for detecting and quantifying a specific substance, such as a protein or peptide, in a complex mixture.[11] In the context of synthetic compound assessment, ELISAs can be used to measure the effect of a compound on the production or secretion of a specific protein (e.g., a cytokine or growth factor) by cells. There are several ELISA formats, with the sandwich ELISA being one of the most common and sensitive.[11]
Experimental Protocol: Sandwich ELISA
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody diluted in coating buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the wash step.
-
Sample/Standard Addition: Add 100 µL of cell culture supernatant (from cells treated with the synthetic compound) or standards of known concentration to the appropriate wells. Incubate for 2 hours at room temperature.[12]
-
Washing: Repeat the wash step.
-
Detection Antibody Addition: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the target protein in the unknown samples.[14][15]
Data Presentation: Quantitative ELISA Data
| Compound | Target Cell | Measured Protein | Concentration (ng/mL) | Effect | Reference |
| Compound X | Macrophages | TNF-α | 15.2 ± 1.8 | Inhibition | Fictional Data |
| Compound Y | T-cells | IL-2 | 45.7 ± 3.5 | Stimulation | Fictional Data |
| Vehicle Control | Macrophages | TNF-α | 50.1 ± 4.2 | - | Fictional Data |
| Vehicle Control | T-cells | IL-2 | 10.3 ± 1.1 | - | Fictional Data |
Reporter Gene Assays
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by synthetic compounds.[16] These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of a specific promoter or response element. When a signaling pathway is activated by a compound, it leads to the transcription of the reporter gene and the production of a quantifiable protein.[16]
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a reporter plasmid (containing the response element and luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the synthetic compound.
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, a second reagent is added to measure its activity.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity. The half-maximal effective concentration (EC50), the concentration at which the compound elicits 50% of its maximal response, can be determined from the dose-response curve.
Data Presentation: EC50 Values from Reporter Gene Assays
| Compound | Reporter Construct | Cell Line | EC50 (nM) | Reference |
| DHT (agonist) | AR-luciferase | U2-OS | 0.13 ± 0.02 | [16] |
| Orexin-A | OxR2-CRE-luciferase | CHO | 110-255 | [17] |
| Orexin-B | OxR2-NFAT-luciferase | HEK293 | 0.2 - 3.6 | [17] |
| Compound Z | NF-κB-luciferase | HeLa | 50 | Fictional Data |
Signaling Pathway Diagram: NF-κB Canonical Pathway
Caption: Canonical NF-κB signaling pathway activation.
In Vivo Assessment of Biological Activity
In vivo studies using animal models are a critical step in the preclinical evaluation of synthetic compounds.[8] These studies provide essential information on the efficacy, pharmacokinetics, and toxicology of a compound in a whole living organism.[18] Rodents, such as mice and rats, are the most commonly used animal models in drug discovery.[19]
Experimental Protocol: Xenograft Tumor Model in Mice
This protocol describes a common in vivo model for assessing the anti-cancer activity of a synthetic compound.
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week to allow for acclimatization.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the synthetic compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. The dosing schedule and concentration should be based on in vitro data and preliminary toxicity studies.
-
Efficacy Evaluation: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).[10]
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Data Presentation: In Vivo Efficacy of Synthetic Compounds
| Compound | Animal Model | Cancer Cell Line | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| FBA-TPQ | Nude Mice | MCF-7 Xenograft | 10 mg/kg, daily | ~60% | [10] |
| Compound 12e | Nude Mice | A549 Xenograft | 10 mg/kg, weekly | 48.8% | [20] |
| Thienopyrimidinone Derivative | Mouse Xenograft | MCF-7 | Not specified | Significant reduction | [21] |
| Anticancer Drug (Assembled in vivo) | Mice | Not specified | Not applicable | Significant inhibition | [22] |
Logical Relationship Diagram: Drug Development Pipeline
Caption: A simplified overview of the drug development pipeline.
References
- 1. efashare.b-cdn.net [efashare.b-cdn.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Color Gradients | Graphviz [graphviz.org]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.ro [promega.ro]
- 18. biobostonconsulting.com [biobostonconsulting.com]
- 19. youtube.com [youtube.com]
- 20. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates [mdpi.com]
- 22. news-medical.net [news-medical.net]
1-(4-(Trifluoromethoxy)phenyl)thiourea: Application Notes for a Potential Anticancer Agent
Introduction
Thiourea derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. The presence of the thiourea moiety (S=C(NH)₂) allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer properties. This document provides detailed application notes and protocols for the investigation of 1-(4-(Trifluoromethoxy)phenyl)thiourea as a potential anticancer agent. While specific experimental data for this exact compound is not extensively available in the public domain, this report synthesizes findings from structurally related thiourea derivatives to guide future research and drug development efforts. The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent known to enhance the metabolic stability and cell permeability of drug candidates, making this compound a promising subject for anticancer research.
Anticipated Mechanism of Action
Based on studies of analogous thiourea compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms. Thiourea derivatives have been shown to induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer progression, and modulate critical signaling pathways. For instance, various N,N'-diarylthiourea derivatives have been reported to trigger cell cycle arrest and initiate apoptosis via intrinsic pathways, often involving the activation of caspases.[1] Furthermore, some thiourea compounds can target and inhibit protein tyrosine kinases (PTKs), which are crucial for cancer cell proliferation and survival.[2]
Data Presentation: Cytotoxicity of Structurally Related Thiourea Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several thiourea derivatives that are structurally similar to this compound. This data provides a comparative baseline for the potential potency of the target compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | Not Specified | Not Specified |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | Cisplatin | >10 |
| SW620 (Colon) | 1.5 | Cisplatin | >10 | |
| K562 (Leukemia) | 6.3 | Cisplatin | >10 | |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer | 2.2 - 5.5 | Not Specified | Not Specified |
| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound's anticancer potential.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using a suitable software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the test compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: The Use of Trifluoromethoxy-Substituted Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates. This substituent can significantly enhance metabolic stability, membrane permeability, and target binding affinity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3] The strong electron-withdrawing nature of the trifluoromethoxy group, combined with its notable lipophilicity, offers a unique tool for medicinal chemists to overcome common challenges in drug design.[2][3][4]
These application notes provide an overview of the key advantages of trifluoromethoxy substitution, detailed experimental protocols for the synthesis and evaluation of -OCF₃ containing compounds, and quantitative data to guide drug discovery efforts.
Key Advantages of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group offers several distinct advantages over other functional groups, making it a valuable addition to the medicinal chemist's toolkit:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450.[3][4][5] This increased stability can lead to a longer drug half-life, reducing the required dosing frequency.[2][4]
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a high Hansch lipophilicity parameter (π ≈ +1.04).[3] This property can significantly improve a drug's ability to cross biological membranes, leading to better absorption and distribution.[3][4]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.[2] It can also serve as a bioisostere for other groups, allowing for the fine-tuning of a molecule's properties.[4]
-
Improved Target Binding: The unique electronic and steric properties of the trifluoromethoxy group can lead to enhanced binding affinity and selectivity for the biological target.[6]
Quantitative Data on Trifluoromethoxy-Substituted Molecules
The following tables summarize the biological activity of several trifluoromethoxy-substituted compounds, demonstrating their potential in various therapeutic areas.
Table 1: Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 | [3] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [7] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | [7] |
| Filgotinib | JAK1 | 10 | [8] |
Table 2: COX-2 Inhibitors
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Reference |
| Celecoxib Analogue (10a) | 8.3 | 0.19 | [9] |
| Celecoxib Analogue (10b) | 258 | 0.73 | [9] |
| Celecoxib Analogue (11b) | - | 0.69 | [9] |
Table 3: Farnesoid X Receptor (FXR) Agonists
| Compound | EC₅₀ (μM) | Relative Activation Efficacy (%) | Reference |
| FXR Agonist (5) | 13 | - | [10] |
| FXR Agonist (17) | 2.6 | 58 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline
This protocol describes a common method for the synthesis of 4-(trifluoromethoxy)aniline, a key building block for many trifluoromethoxy-substituted pharmaceuticals.
Materials:
-
Trifluoromethoxybenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Ferrate (Na₂FeO₄)
-
Sodium Bromide (NaBr)
-
Sodium Amide (NaNH₂)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.
-
Heat the mixture to 95°C for 4 hours.
-
Add sodium amide (NaNH₂). The molar ratio of trifluoromethoxybenzene to sodium amide should be 1:4.5.
-
Increase the temperature to 155°C and the reaction pressure to 4 atmospheres. Continue the reaction for 10 hours.
-
After completion, cool the system and pour the reaction mixture into 8 times its volume of water.
-
Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).
-
Wash the chloroform extract with water and dry it over anhydrous sodium sulfate.
-
Concentrate the dried chloroform solution to obtain 4-(trifluoromethoxy)aniline.
Expected Yield: 98.2% with an HPLC purity of 97.7%.[11]
Protocol 2: Synthesis of Riluzole
This protocol details the synthesis of Riluzole, a neuroprotective agent, from 4-(trifluoromethoxy)aniline.
Materials:
-
4-(trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Potassium persulfate
-
Acetic acid
-
Ethanol
-
Water
-
Ammonia solution
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, create a suspension of 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.
-
Stir the suspension for 24 hours at room temperature.
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.
-
Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.
-
Slowly add ammonia solution to the mixture with stirring until the pH reaches 14, which will cause the crude Riluzole to precipitate.
-
Filter the resulting solid and dry it under a vacuum to obtain the raw Riluzole.
-
For purification, transfer the raw product to a clean flask and add a mixture of 150 mL of ethanol and 250 mL of water.
-
Heat the mixture to reflux until all the solid dissolves, then allow it to cool to room temperature to crystallize.
-
Filter the purified Riluzole crystals and dry them under vacuum.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general guideline for determining the IC₅₀ of a trifluoromethoxy-substituted inhibitor against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Assay Buffer
-
Trifluoromethoxy-substituted inhibitor compound
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further, dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the positive control (vehicle-treated) wells.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[12]
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a trifluoromethoxy-substituted compound on the proliferation of cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., PC-3, MGC-803, MCF-7, H1975)
-
Complete cell culture medium
-
Trifluoromethoxy-substituted compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[13]
Protocol 5: Microsomal Stability Assay
This protocol assesses the metabolic stability of a trifluoromethoxy-substituted compound in liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Trifluoromethoxy-substituted test compound
-
Ice-cold acetonitrile or methanol (stopping solution)
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in potassium phosphate buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).[14]
Visualizations
Caption: A generalized workflow for drug discovery incorporating trifluoromethoxy-substituted molecules.
Caption: The JAK-STAT signaling pathway, a common target for trifluoromethoxy-substituted inhibitors.[12][15][16][17][18]
Caption: Simplified signaling pathways inhibited by Pazopanib, highlighting potential targets for trifluoromethoxy analogues.[2][4][11][19]
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shutterstock.com [shutterstock.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. ClinPGx [clinpgx.org]
Application Notes: In Vitro Evaluation of Enzyme Inhibition by Thiourea Derivatives
Introduction
Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups (-NH-C(S)-NH-). This structural motif allows for diverse substitutions, leading to a wide array of derivatives with significant biological activities.[1][2] In the field of drug discovery and development, thiourea derivatives have garnered considerable attention as potent inhibitors of various enzymes, implicating them as promising therapeutic agents for a range of diseases.[1] Their inhibitory action is often attributed to the ability of the sulfur and nitrogen atoms to coordinate with metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues.[3][4] This document provides a detailed overview of the in vitro evaluation of thiourea derivatives as enzyme inhibitors, including quantitative data, experimental protocols, and workflow visualizations.
Target Enzymes and Therapeutic Relevance
Thiourea derivatives have been successfully evaluated against several key enzyme targets:
-
Urease: This nickel-containing metalloenzyme is a critical virulence factor for bacteria like Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.[1][5] Urease catalyzes the hydrolysis of urea to ammonia, neutralizing the acidic environment of the stomach and allowing the bacteria to survive.[1][5][6] Thiourea and its derivatives are effective urease inhibitors, making them potential candidates for treating H. pylori infections.[1][7]
-
Carbonic Anhydrase (CA): These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of cancer.[8][9][10]
-
Tyrosinase: A key copper-containing enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Thiourea derivatives have been identified as potent tyrosinase inhibitors, suggesting their use in cosmetics and treatments for skin darkening.[3][11]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.[12][13]
Quantitative Data Summary: Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The following tables summarize the IC₅₀ values for various thiourea derivatives against different enzymes as reported in the literature.
Table 1: Urease Inhibition by Thiourea Derivatives
| Compound Class/Derivative | IC₅₀ Value (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Alkyl chain-linked thiourea (3c) | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 | [1] |
| Alkyl chain-linked thiourea (3g) | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 | [1] |
| Tryptamine-thiourea (14) | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 | [7] |
| Tryptamine-thiourea (16) | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 | [7] |
| Cinnamic acid-derived arylthiourea (LaSMMed 124) | 464 (0.464 mM) | Thiourea | 504 (0.504 mM) | [5] |
| Bis-Acyl-Thiourea (UP-1) | 1.55 ± 0.0288 | Thiourea | 0.97 ± 0.0371 | [4] |
| Dipeptide-conjugated thiourea (23) | 2.0 | Thiourea | 21.0 ± 0.11 | [14] |
| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.28 ± 1.25 |[6] |
Table 2: Carbonic Anhydrase (CA) Inhibition by Thiourea Derivatives
| Derivative Class | Target Isoform | IC₅₀ Value (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| General Thiourea Derivatives | CA-II | 1.90 ± 1.30 to 25.90 ± 2.05 | Acetazolamide | 0.13 ± 0.05 | [8][15] |
| Sulfonamide-thiourea (17) | hCA-II | 1.71 | Acetazolamide | 1.20 | [9] |
| Sulfonamide-thiourea (19) | hCA-II | 1.01 | Acetazolamide | 1.20 | [9] |
| Sulfonamide-thiourea (24) | hCA-II | 1.25 | Acetazolamide | 1.20 | [9] |
| Sulfonamide-thiourea (26) | hCA-II | 1.28 | Acetazolamide | 1.20 | [9] |
| Sulfonamide-thiourea (18) | hCA-IX | 1.68 ± 0.15 | Acetazolamide | 0.025 ± 0.003 |[9] |
Table 3: Tyrosinase Inhibition by Thiourea Derivatives
| Compound/Derivative | IC₅₀ Value (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Thioacetazone | 14 | Kojic Acid | - | [3][11] |
| Ambazone | 15 | Kojic Acid | - | [3][11] |
| Isocryptolepine acyl thiourea (6g) | 0.832 ± 0.03 | Kojic Acid | 16.83 ± 1.162 | [16] |
| Indole-thiourea (4b) | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 |[17] |
Table 4: Cholinesterase Inhibition by Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value (µg/mL) | Standard Inhibitor | Standard IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 | Galantamine | 15 | [12][13] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | BChE | 60 | Galantamine | 15 | [12][13] |
| 1-(1,1-dibutyl)-3-phenylthiourea (4) | AChE | 58 | Galantamine | 15 | [12] |
| 1-(1,1-dibutyl)-3-phenylthiourea (4) | BChE | 63 | Galantamine | 15 |[12] |
Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and the biochemical context of enzyme inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Mechanism of H. pylori survival and the role of urease inhibitors.
Detailed Experimental Protocols
Protocol 1: General Urease Inhibition Assay
This protocol is adapted from methods used to screen thiourea derivatives against Jack Bean Urease.[4]
Principle: Urease activity is determined by measuring the rate of ammonia production from urea. The amount of ammonia is quantified spectrophotometrically using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol complex. The absorbance of this complex is measured at 625 nm. The inhibitor's potency is assessed by its ability to reduce the rate of ammonia formation.
Materials:
-
Jack Bean Urease solution
-
Phosphate buffer (pH 8.2) containing 100 mM Urea, 1 mM EDTA, and 0.01 M LiCl₂
-
Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside
-
Alkali Reagent: 0.5% w/v NaOH and 0.1% NaOCl
-
Thiourea derivative (inhibitor) dissolved in DMSO
-
Standard inhibitor: Thiourea or Acetohydroxamic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, prepare reaction mixtures containing 50 µL of buffer, 10 µL of urease enzyme solution, and 30 µL of the thiourea derivative at various concentrations (e.g., 12.5 to 100 µM).
-
Control Wells: Prepare positive control wells (enzyme, buffer, DMSO without inhibitor) and blank wells (buffer, DMSO, no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by the urea present in the buffer.
-
Color Development: After the pre-incubation, add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubation: Incubate the plate at 37°C for 50 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the thiourea derivative using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using software like GraphPad Prism.
Protocol 2: General Cholinesterase (AChE/BChE) Inhibition Assay
This protocol is based on the widely used Ellman's method.[12]
Principle: The activity of cholinesterase is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) or butyrylthiocholine (BTCI). The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.
Materials:
-
AChE (from electric eel) or BChE (from equine serum) solution
-
Phosphate buffer (e.g., pH 8.0)
-
DTNB solution
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Thiourea derivative (inhibitor) dissolved in DMSO
-
Standard inhibitor: Galantamine
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 205 µL of the thiourea derivative solution (at various concentrations), 5 µL of the enzyme solution (AChE or BChE), and 5 µL of the DTNB reagent.
-
Control Wells: Prepare positive control wells (enzyme, buffer, DTNB, DMSO) and blank wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation: Add 5 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a double-beam spectrophotometer or microplate reader. Continue to take readings for at least 4 minutes to determine the initial reaction velocity (V₀).
Data Analysis:
-
Calculate the reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V₀ of Test Sample / V₀ of Control)] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the log of the inhibitor concentration and using non-linear regression.
Protocol 3: Determination of Inhibition Type and Kᵢ Value
Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ), enzyme activity is measured at various concentrations of both the substrate and the inhibitor.[18] The data are then plotted using a double reciprocal plot (Lineweaver-Burk) or analyzed using non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models.[17][18]
Materials:
-
All materials from the primary assay (e.g., Protocol 1 or 2).
-
Multiple concentrations of the substrate.
-
Multiple concentrations of the thiourea inhibitor (typically centered around its IC₅₀ value).
Procedure:
-
Experimental Setup: Design a matrix of experiments. For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate over a wide range (e.g., 0.5 to 10 times the Michaelis constant, Kₘ).
-
Assay Performance: Run the enzyme assay for each condition in the matrix, following the general procedure of the relevant primary assay (e.g., Protocol 1 or 2). Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Collection: Record the initial velocity (V₀) for every [Substrate] and [Inhibitor] concentration pair.
Data Analysis:
-
Lineweaver-Burk Plot:
-
Calculate 1/V₀ and 1/[Substrate] for all data points.
-
Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration. This will generate a series of lines.
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (off the axes).
-
-
-
Kᵢ Calculation:
-
The Kᵢ can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration) or, more accurately, by fitting the raw V₀ versus [Substrate] data directly to the appropriate Michaelis-Menten equation for the determined inhibition model using non-linear regression software.[18] For competitive inhibition, Kᵢ can be calculated from the relationship: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ). For non-competitive inhibition, the relationship is Apparent Vₘₐₓ = Vₘₐₓ / (1 + [I]/Kᵢ).[17]
-
Caption: Workflow for determining enzyme inhibition kinetics (Type and Kᵢ).
References
- 1. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl thiourea derivatives from 2-aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing thioureas?
The most common methods for synthesizing thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group.[1][3]
-
From cyanamide and hydrogen sulfide: Thiourea can be synthesized by the reaction of cyanamide with hydrogen sulfide.[4][5]
Q2: How do the electronic properties of substituents affect the reaction rate between an amine and an isothiocyanate?
The reaction rate is significantly influenced by the electronic properties of both reactants:
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are poor nucleophiles and react more slowly.[6][7]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those with EDGs are less electrophilic and have slower reaction rates.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My thiourea synthesis is resulting in a low yield or no product. What are the potential causes and solutions?
A: Low or no yield can be attributed to several factors, primarily the reactivity of the starting materials and the reaction conditions.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation.[1] | Improved yield and reduction of side products from isothiocyanate decomposition.[1] |
| Low Amine Nucleophilicity | For poorly nucleophilic amines (e.g., 4-nitroaniline), increase the reaction temperature or consider using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[3][7] A non-nucleophilic base, like triethylamine, can also be added to activate the amine.[1] | Increased reaction rate and conversion to the desired product.[3] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[1] Microwave irradiation can also be effective in overcoming steric barriers.[1][3] | Increased conversion to the desired thiourea product.[1] |
| **Incomplete Reaction (Amine + CS₂) ** | The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[1] | Improved yield of the target thiourea. |
Issue 2: Formation of Side Products and Impurities
Q: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
A: Byproduct formation is a common challenge. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.
| Common Side Reaction | Recommended Solution | Expected Outcome |
| Symmetrical Thiourea Formation | When synthesizing an unsymmetrical thiourea, the intermediate isothiocyanate can react with the starting amine.[1] A two-step, one-pot approach, where the isothiocyanate is formed first before adding the second amine, can be effective.[1] | Formation of the desired unsymmetrical thiourea. |
| N-Acylurea Formation | This can occur from the rearrangement of an O-acylisourea intermediate when using carbodiimide coupling agents. Ensure reactants are free of carboxylic acid contaminants.[1] | A cleaner reaction profile with a reduction in N-acylurea byproduct. |
| Hydrolysis of Thiourea | The presence of water, especially under acidic or basic conditions with heat, can lead to hydrolysis.[1] Ensure anhydrous reaction conditions and perform the workup at a low temperature.[1] | Preservation of the thiourea product. |
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify. What are the best methods?
A: The purification strategy depends on the nature of your product and the impurities present.
Caption: Decision tree for selecting a suitable purification method.
-
Recrystallization: This is a highly effective method for purifying solid products. Common solvents include ethanol and water.[8] If your product is colored, adding activated carbon during recrystallization can help decolorize it.[8]
-
Column Chromatography: This is the most versatile method for purifying products, especially those that are oily or difficult to crystallize.[3][6]
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an extractive workup can be an effective purification step.[3]
-
Trituration: For viscous oils, stirring vigorously with a poor solvent (like hexane) can sometimes induce crystallization.[6]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
This data illustrates a common principle: yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[4][9]
| Temperature (°C) | Yield (%) |
| 60 | ~50 |
| 70 | ~60 |
| 75 | ~64 |
| 80 | ~62 |
| 90 | ~55 |
Data adapted from a study on the synthesis of thiourea from urea and Lawesson's reagent.[4][9]
Table 2: Effect of Reactant Ratio on Yield (Urea to Lawesson's Reagent)
| Mass Ratio (Urea:Lawesson's Reagent) | Yield (%) |
| 1:3.2 | ~50 |
| 1:2.7 | ~58 |
| 1:2.3 | ~62 |
| 1:2.0 | ~64 |
| 1:1.0 | ~45 |
Data from the same study, indicating an optimal reactant ratio for this specific reaction.[9]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
This protocol is a general procedure for one of the most common methods of thiourea synthesis.[1]
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Reaction: Stir the mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating can be applied if the reaction is slow.[1]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent
This protocol describes the thionation of urea.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine urea and Lawesson's reagent in a solvent like Tetrahydrofuran (THF).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.[1]
-
Cooling: After the reaction is complete, cool the mixture to room temperature.[1]
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Protocol 3: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.[8]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or deionized water).
-
Heating: Gently heat the mixture with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until all the thiourea has just dissolved.[8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.[8]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)thiourea
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-(trifluoromethoxy)phenyl)thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 4-(Trifluoromethoxy)aniline may be oxidized or impure. The thiocarbonylating agent (e.g., isothiocyanate, thiophosgene, or ammonium thiocyanate) may have degraded. | Use freshly purified starting materials. 4-(Trifluoromethoxy)aniline can be purified by recrystallization or column chromatography. Ensure the thiocarbonylating agent is of high purity and handled under appropriate conditions (e.g., inert atmosphere for thiophosgene). |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | For reactions with isothiocyanates, start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC. For in situ generation of isothiocyanates from ammonium thiocyanate, reflux temperatures are often required.[1] | |
| Incorrect solvent: The solvent may not be suitable for the reactants, affecting solubility and reactivity. | Acetonitrile and acetone are commonly used and effective solvents for this type of reaction.[2][3] Anhydrous conditions are recommended to prevent hydrolysis of the isothiocyanate intermediate. | |
| Low nucleophilicity of the aniline: The electron-withdrawing trifluoromethoxy group can reduce the nucleophilicity of the aniline nitrogen. | The addition of a non-nucleophilic base can help to deprotonate the aniline and increase its reactivity. Alternatively, using a more reactive thiocarbonylating agent like benzoyl isothiocyanate can be effective. | |
| Formation of Side Products/Impurities | Presence of water: Water can react with the isothiocyanate intermediate to form the corresponding symmetrical urea or hydrolyze it back to the starting aniline. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Thermal decomposition: The isothiocyanate intermediate or the final product may be unstable at high temperatures, leading to the formation of byproducts. | Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) and work up the reaction as soon as it is complete. | |
| Oxidation: The thiourea product can be susceptible to oxidation. | Work-up and purification steps should be performed without unnecessary delay. Storing the final product under an inert atmosphere can prevent degradation. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Unreacted starting materials or side products may have similar polarities to the desired thiourea, making separation by column chromatography challenging. | Recrystallization is often an effective method for purifying substituted phenylthioureas.[1] A suitable solvent system (e.g., ethanol/water) should be determined. If column chromatography is necessary, careful selection of the eluent system is crucial. |
| Product insolubility: The product may precipitate out of the reaction mixture, but still contain impurities. | Washing the crude solid with a suitable solvent can help to remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The reaction of 4-(trifluoromethoxy)aniline with an appropriate isothiocyanate is generally the most straightforward and high-yielding method. A common approach involves the in situ generation of an acyl isothiocyanate from the corresponding acyl chloride and a thiocyanate salt, which then reacts with the aniline. For example, using benzoyl chloride and ammonium thiocyanate to form benzoyl isothiocyanate, followed by reaction with an aniline, has been reported to give high yields for substituted phenylthioureas.[4] Another effective method is the direct reaction of the aniline with ammonium thiocyanate in the presence of an acid, which can yield the product in good yields.[1]
Q2: How does the trifluoromethoxy group on the phenyl ring affect the synthesis?
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. This property reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity. This can make the reaction with less reactive thiocarbonylating agents slower compared to anilines with electron-donating groups. To overcome this, it may be necessary to use slightly harsher reaction conditions (e.g., higher temperature or longer reaction time) or a more reactive thiocarbonylating agent.
Q3: What are the expected side products in this synthesis?
Common side products can include:
-
Symmetrical N,N'-bis(4-(trifluoromethoxy)phenyl)thiourea: This can form if the isothiocyanate intermediate reacts with the starting 4-(trifluoromethoxy)aniline.
-
4-(Trifluoromethoxy)phenylurea derivatives: These can arise if water is present in the reaction mixture, leading to the formation of an isocyanate intermediate.
-
Unreacted starting materials: Incomplete conversion will lead to the presence of 4-(trifluoromethoxy)aniline and the thiocarbonylating agent or its precursors in the crude product.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, the product, and any potential side products. The spots can be visualized under UV light.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Thiophosgene, if used, is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Isothiocyanates can be lachrymatory and irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions should be carried out in a fume hood.
Data Presentation
Table 1: Reported Yields for Substituted Phenylthiourea Synthesis
| Starting Amine | Thiocarbonylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Aniline | Ammonium thiocyanate / HCl | Water | Reflux, 4h | 86.3 | [1] |
| Substituted Anilines | Ammonium thiocyanate | Not specified | Not specified | 4.35 - 36.75 | [5] |
| 3-(5-phenylpentyloxy)-aniline | Thiocarbonyldiimidazole / NH3 | Dichloromethane | RT, overnight | 85 | [6] |
| 3-Fluoroaniline | 3,4,5-trimethoxybenzoyl isothiocyanate (in situ) | Acetonitrile | Reflux, 3h | High | [2] |
| 4-Aminobenzonitrile | Aroyl isothiocyanate | Not specified | Not specified | 87 | [7] |
Note: These yields are for analogous reactions and provide a general expectation. The yield for this compound may vary depending on the specific conditions used.
Experimental Protocols
Protocol 1: Synthesis from 4-(Trifluoromethoxy)aniline and Ammonium Thiocyanate
This protocol is adapted from a general procedure for the synthesis of substituted phenylthioureas.[1]
Materials:
-
4-(Trifluoromethoxy)aniline (1 eq.)
-
Ammonium thiocyanate (1.1 eq.)
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 eq.) in a mixture of water and a catalytic amount of concentrated hydrochloric acid.
-
Heat the solution to 60-70 °C for 1 hour.
-
Cool the mixture and slowly add ammonium thiocyanate (1.1 eq.).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via In Situ Generated Benzoyl Isothiocyanate
This protocol is based on the synthesis of N-acyl thioureas.[3][4]
Materials:
-
Benzoyl chloride (1 eq.)
-
Ammonium thiocyanate (1 eq.)
-
Anhydrous Acetone
-
4-(Trifluoromethoxy)aniline (1 eq.)
-
Sodium hydroxide (for hydrolysis)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ammonium thiocyanate (1 eq.) in anhydrous acetone.
-
Slowly add benzoyl chloride (1 eq.) to the suspension and reflux for 10-15 minutes to form benzoyl isothiocyanate.
-
Cool the mixture and add a solution of 4-(trifluoromethoxy)aniline (1 eq.) in anhydrous acetone.
-
Reflux the reaction mixture until the starting amine is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the N-benzoyl-N'-(4-(trifluoromethoxy)phenyl)thiourea intermediate.
-
Filter the solid and wash with water.
-
Hydrolyze the intermediate by heating with an aqueous solution of sodium hydroxide.
-
Acidify the solution with hydrochloric acid to precipitate the desired this compound.
-
Filter the product, wash with water, and recrystallize from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Common Side Reactions in Thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during thiourea synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing thioureas, and what are their common pitfalls?
Q2: I am observing a low yield in my thiourea synthesis. What are the likely causes and how can I address them?
Low yields in thiourea synthesis can be attributed to several factors, including the degradation of starting materials, steric hindrance, low nucleophilicity of the amine, or an incomplete reaction.[1] To troubleshoot low yields, consider the following:
-
Degradation of Isothiocyanate: Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment. In-situ generation of the isothiocyanate can also be an effective strategy.[1]
-
Steric Hindrance: Increasing the reaction temperature or prolonging the reaction time can help overcome steric barriers. Microwave irradiation has also been shown to be effective in this regard.[1]
-
Low Amine Nucleophilicity: The addition of a non-nucleophilic base, such as triethylamine, can help activate the amine. For amines that are particularly electron-deficient, a stronger base may be necessary.[1]
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant to drive the reaction to completion.[1]
Q3: I am trying to synthesize an unsymmetrical thiourea, but I am primarily isolating a symmetrical product. What is causing this and how can I prevent it?
The formation of a symmetrical thiourea as a major byproduct when an unsymmetrical product is desired is a common issue, particularly when using methods that generate an isothiocyanate in-situ, such as the reaction of an amine with carbon disulfide.[1] This occurs when the newly formed isothiocyanate intermediate reacts with the starting amine instead of the intended second amine. To mitigate this, a two-step, one-pot approach is recommended where the isothiocyanate is fully formed before the second amine is introduced.[1] Careful control over stoichiometry is also crucial.
Q4: What are some common impurities I might encounter and how can I remove them?
Common impurities in thiourea synthesis include unreacted starting materials (amines or isothiocyanates), and side products like symmetrical thioureas.[2] Purification can often be achieved through the following methods:
-
Acid-Base Extraction: This technique is effective if the desired product and impurities have different acid-base properties.[2]
-
Column Chromatography: A versatile method for separating compounds with similar polarities.[2]
-
Recrystallization: This can be a highly effective method for purifying solid products.
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent issue that can stem from various factors. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups)[2] | Increase reaction temperature.[2] Use a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[2] Employ a catalyst, such as a reusable ZnO/Al₂O₃ composite for reactions with CS₂.[2] | Increased reaction rate and higher yield. |
| Degradation of isothiocyanate starting material[1] | Use freshly prepared or purified isothiocyanate.[1] Store isothiocyanates in a cool, dark, and dry place.[1] Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduction of side products from isothiocyanate decomposition.[1] |
| Steric hindrance between the amine and isothiocyanate[1] | Increase reaction temperature or prolong reaction time.[1] Utilize microwave irradiation to overcome steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Incomplete reaction[1] | Monitor reaction progress by TLC.[1] If stalled, consider other troubleshooting steps or add a slight excess of the more stable reactant.[1] | Drive the reaction to completion.[1] |
Issue 2: Formation of Symmetrical Thiourea Byproduct
When synthesizing unsymmetrical thioureas, the formation of a symmetrical byproduct is a common side reaction.
| Potential Cause | Recommended Solution | Expected Outcome |
| In-situ generated isothiocyanate reacts with the starting amine[1] | Employ a two-step, one-pot method where the isothiocyanate is formed first before the addition of the second amine.[1] Carefully control the stoichiometry of the reactants. | Preferential formation of the desired unsymmetrical thiourea. |
Issue 3: Thermal Decomposition of Thiourea
Thiourea can undergo thermal decomposition at elevated temperatures, leading to various byproducts.
| Potential Cause | Recommended Solution | Expected Outcome |
| Isomerization to ammonium thiocyanate (NH₄SCN)[3] | Maintain reaction temperatures below 140-180°C.[3] | Minimized formation of ammonium thiocyanate. |
| Formation of guanidinium thiocyanate and other cyclic compounds[3] | Avoid prolonged heating at high temperatures (above 180°C).[3] | Reduced formation of complex decomposition products. |
| Release of gaseous byproducts (NH₃, CS₂, H₂S)[3] | Conduct the reaction in a well-ventilated fume hood. Monitor the reaction temperature closely. | Safe handling of volatile byproducts and preservation of the desired product. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas from an Isothiocyanate and an Amine:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be performed dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization, column chromatography, or other suitable methods.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart outlining the steps to troubleshoot low or no product yield in thiourea synthesis.
Side Reaction Pathway: Formation of Symmetrical Thiourea
Caption: Reaction pathway illustrating the formation of the desired unsymmetrical thiourea and the competing side reaction leading to a symmetrical byproduct.
References
Technical Support Center: Purification of Substituted Thiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude substituted thiourea derivatives?
A1: Common impurities largely depend on the synthetic route. For syntheses involving isothiocyanates and amines, unreacted starting materials are a primary concern. Side products from the decomposition of the isothiocyanate can also be present. If the synthesis involves carbon disulfide, related byproducts may form.[1]
Q2: My substituted thiourea appears to be degrading during purification. What can I do?
A2: Substituted thioureas can be sensitive to heat and extreme pH. For temperature-sensitive compounds, avoid prolonged heating during recrystallization. When using column chromatography, opt for a faster flow rate if possible, without sacrificing separation. The stability of thiourea derivatives is pH-dependent; therefore, maintaining a neutral pH during workup and purification is generally advisable.
Q3: I have a very polar substituted thiourea derivative. Which purification technique is most suitable?
A3: For highly polar derivatives, recrystallization from a polar solvent system can be effective. If chromatography is necessary, reversed-phase column chromatography or preparative HPLC with a polar mobile phase would be appropriate. For normal phase silica gel chromatography, a highly polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, may be required to elute the compound.[2][3]
Q4: Can I use activated charcoal to decolorize my substituted thiourea product?
A4: Yes, activated carbon (charcoal) is a standard and effective method for removing colored impurities.[4] This is typically performed during recrystallization. A small amount of activated carbon is added to the hot, dissolved solution, which is then filtered while hot to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent to concentrate the solution and try to crystallize again.[4]- Choose a different solvent where the compound has lower solubility at cold temperatures.[4]- Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel.[4] |
| Formation of an Oil Instead of Crystals | - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Reheat the solution, add more solvent, and allow it to cool slowly.[4]- Select a solvent with a lower boiling point.[4]- Consider a preliminary purification step like column chromatography if impurities are high.[4] |
| Colored Crystals | Presence of colored organic impurities. | Add a small amount of activated charcoal to the hot solution before filtration.[4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For silica gel chromatography, you can add a more polar solvent like methanol to your eluent. |
| Poor separation of the desired compound from impurities | - The chosen solvent system is not optimal.- The column was not packed properly, leading to channeling. | - Perform a more thorough TLC analysis to find a solvent system that provides better separation.- Repack the column carefully, ensuring a uniform and compact bed. |
| The compound is tailing | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase to reduce strong interactions.- Use a larger column or reduce the amount of sample loaded. |
| Low recovery of the compound | - The compound is irreversibly adsorbed onto the stationary phase.- The compound is eluting in very broad fractions and is difficult to detect. | - Test the stability of your compound on a small amount of silica gel before performing column chromatography.- Concentrate the fractions you expect to contain your compound before analysis by TLC. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor resolution between peaks | - Inappropriate mobile phase gradient.- Column overloading. | - Optimize the gradient profile; a shallower gradient can improve the separation of closely eluting compounds.- Reduce the injection volume or the concentration of the sample. |
| Peak fronting or tailing | - Sample solvent is incompatible with the mobile phase.- Strong interactions between the analyte and the stationary phase. | - Dissolve the sample in the initial mobile phase if possible.- Modify the mobile phase by adjusting the pH or adding an ion-pairing agent. |
| Low product recovery | - The compound may be precipitating on the column.- The compound is not fully eluting from the column. | - Ensure the sample is fully dissolved in the injection solvent.- After the main peak has eluted, flush the column with a stronger solvent to elute any remaining compound. |
| High backpressure | - Clogged column frit or tubing.- Precipitated buffer in the system. | - Filter the sample before injection.- Flush the system and column with an appropriate solvent to dissolve any precipitate. Ensure mobile phase components are miscible.[5] |
Quantitative Data
Table 1: Solubility of Thiourea in Various Solvents
This table can serve as a starting point for selecting a recrystallization solvent for substituted thiourea derivatives. The solubility of a specific derivative will vary based on its substituents.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | 14.2 |
| Water | 50 | 34.5 |
| Ethanol | 25 | 2.5 |
| Ethanol | 50 | 8.0 |
| Methanol | 25 | 10.0 |
| Acetone | 25 | 0.4 |
Note: Data is for unsubstituted thiourea and should be used as a general guide.
Table 2: Purity and Yield of Acylthiourea Derivatives After Recrystallization
| Compound | Recrystallization Solvent | Yield (%) | Purity (by HPLC/Melting Point) |
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Ethanol | Excellent | High purity[6] |
| Bis-Acyl-Thiourea Derivative (UP-1) | Ethanol | 73-89% | High purity[7] |
| N-acyl thiourea derivative (1b) | Isopropanol with active carbon | 76% (optimized) | High purity[8][9] |
| N-(3-nitrophenyl)-thiourea | Ethanol | Good | M.p. 157-158 °C[10] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Substituted Thiourea Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude substituted thiourea derivative in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely with stirring or swirling.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Column Chromatography of a Substituted Thiourea Derivative
-
Stationary Phase and Column Preparation: Choose an appropriate stationary phase (silica gel is common for normal-phase chromatography).[11] Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Select a suitable mobile phase based on TLC analysis. The ideal solvent system should provide a good separation between the desired compound and impurities, with the Rf value of the target compound being around 0.2-0.4.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted thiourea derivative.
Protocol 3: General Procedure for Preparative HPLC Purification
-
Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18 for reversed-phase).[12] Develop a mobile phase system (often a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) that provides good separation on an analytical scale first.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.
-
Method Development: Optimize the gradient, flow rate, and injection volume on an analytical scale to achieve the best separation.
-
Scale-up: Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions as the separated compounds elute from the column. Use a fraction collector triggered by UV absorbance or another detector signal.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the purified product.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 7. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 12. Separation of Thiourea, N,N’-bis(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing poor nucleophilicity of amines in thiourea reactions
Welcome to the technical support center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues, particularly those arising from the poor nucleophilicity of amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?
The synthesis is a direct and generally high-yielding nucleophilic addition reaction.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms an intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[1][2] Due to its efficiency, it is often considered a "click-type" reaction.[1]
Q2: How do the electronic properties of the amine affect the reaction?
The nucleophilicity of the amine is a critical factor.[1][3]
-
Electron-Donating Groups (EDGs) on the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the nitrogen's electron density, making the amine a poor nucleophile. This can lead to very slow reactions or complete failure under standard conditions.[1][4]
Q3: What are common alternative methods if the direct reaction with an isothiocyanate is failing?
When the desired isothiocyanate is unavailable or the amine is too unreactive, the reaction of an amine with carbon disulfide (CS₂) is a common alternative.[3][5] This method proceeds through a dithiocarbamate salt intermediate which can then react with another amine or be desulfurized to form the thiourea.[5][6] Other methods include using thiophosgene (highly toxic) or thioacylating agents like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride.[4][7]
Troubleshooting Guide: Low Yield & Slow Reactions
Q: My reaction with a weakly nucleophilic amine (e.g., an aromatic amine with EWGs) is very slow or has a low yield. What are my options?
This is a common problem stemming from the low reactivity of the amine.[1][3] Below is a workflow and detailed explanation of strategies to overcome this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
Overcoming low yields in the synthesis of N,N'-disubstituted thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of N,N'-disubstituted thioureas. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used, often high-yielding, and efficient "click-type" reaction.[1][2]
-
Thionation of urea: This involves converting the carbonyl group of a corresponding N,N'-disubstituted urea into a thiocarbonyl group, often using a thionating agent like Lawesson's reagent.[1]
-
Greener, alternative methods: Modern approaches include solvent-free synthesis (grinding reagents together), microwave-assisted synthesis, and reactions in aqueous media to reduce the use of volatile organic compounds.[4][5][6][7]
Q2: My reaction yield is very low. What are the most likely causes?
Low yields can stem from several factors:
-
Poor Reagent Quality: Isothiocyanates can be sensitive to moisture and degrade over time.[4]
-
Low Substrate Reactivity: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are critical.[2] Electron-withdrawing groups on the amine or electron-donating groups on the isothiocyanate can significantly slow the reaction.[2][4]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1][4]
-
Suboptimal Reaction Conditions: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion.[4]
-
Side Reactions: The formation of byproducts, such as symmetrical thioureas when an unsymmetrical product is desired, can consume starting materials and lower the yield of the target compound.[1][4]
Q3: I am trying to synthesize an unsymmetrical thiourea from two different amines and carbon disulfide, but I am getting a large amount of a symmetrical byproduct. How can I fix this?
This is a common problem that occurs when the isothiocyanate, generated in situ from the first amine, reacts with another molecule of that same starting amine instead of the intended second amine.[1][4] To minimize this side reaction, you can:
-
Perform a Two-Step Synthesis: The most reliable method is to first synthesize and isolate the isothiocyanate intermediate. In a second step, the purified isothiocyanate is reacted with the second amine.[4]
-
Use a One-Pot, Sequential Addition Protocol: If a one-pot synthesis is preferred, allow the first amine to react completely to form the isothiocyanate before slowly adding the second amine. This minimizes the concentration of the first amine available for the side reaction.[4]
Q4: How can I purify my N,N'-disubstituted thiourea product?
Standard purification methods are typically effective:
-
Recrystallization: This is often the simplest method if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is commonly used for products that are difficult to crystallize or are contaminated with impurities of similar polarity.[1] A typical eluent system is a gradient of ethyl acetate in hexane.[2]
-
Trituration: If the crude product is an oil, stirring it vigorously with a poor solvent (e.g., hexane) can sometimes induce crystallization and wash away impurities.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Product Yield
Low or no yield is the most common issue. Use the following logical workflow to diagnose and address the problem.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Conditions on Yield and Time
| Parameter | Condition | Effect on Yield/Rate | Rationale & Considerations |
|---|---|---|---|
| Temperature | Increase from RT to Reflux | Generally increases rate and yield | Overcoming activation energy for sterically hindered or electronically deactivated substrates. Monitor for potential byproduct formation or decomposition at higher temperatures.[4] |
| Reaction Time | Prolong Time | Can increase yield for slow reactions | Some reactions, especially with poor nucleophiles, simply require more time to reach completion. Monitor by TLC or LC-MS to determine the optimum time.[4] |
| Catalysis | Add Base (e.g., Et₃N) | Increases rate for weakly nucleophilic amines | The base deprotonates the amine, increasing its nucleophilicity.[1] This is generally not needed for highly reactive amines. |
| Method | Microwave Irradiation | Drastically reduces reaction time (hours to minutes)[8][9] | Efficiently overcomes steric barriers and activation energies, often leading to higher yields and cleaner reactions.[1] |
| Concentration | Solvent-Free (Grinding) | Can provide quantitative yields in minutes | Maximizes contact between reactants; an environmentally friendly option.[2][5] |
Table 2: Influence of Substituents on Reactant Activity
| Reactant | Substituent Type | Example | Effect on Reaction Rate |
|---|---|---|---|
| Amine | Electron-Donating Group (EDG) | p-Methoxyaniline | Increases rate (more nucleophilic) |
| Amine | Electron-Withdrawing Group (EWG) | p-Nitroaniline | Decreases rate (less nucleophilic)[2][4] |
| Isothiocyanate | Electron-Donating Group (EDG) | p-Tolyl isothiocyanate | Decreases rate (less electrophilic)[2] |
| Isothiocyanate | Electron-Withdrawing Group (EWG) | p-Nitrophenyl isothiocyanate | Increases rate (more electrophilic)[2] |
Guide 2: Minimizing Symmetrical Byproducts in Unsymmetrical Thiourea Synthesis
When using the carbon disulfide method for unsymmetrical thioureas, the primary challenge is preventing the formation of the symmetrical N,N'-R¹-R¹-thiourea. The choice between a one-pot or two-step synthesis is critical.
Experimental Protocols
Protocol 1: General Synthesis from an Amine and an Isothiocyanate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).[4]
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) portion-wise or dropwise at room temperature.[4] An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed. If the reaction is slow, gently heat the mixture to reflux.
-
Workup: Once the reaction is complete, the method of isolation depends on the product's properties.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[4]
Protocol 2: One-Pot Synthesis of Unsymmetrical Thioureas from an Amine and Carbon Disulfide
This protocol is adapted for creating unsymmetrical thioureas while minimizing symmetrical byproducts.
-
Dithiocarbamate Formation: In a flask, dissolve the first amine (1.0 equivalent) and a base like sodium hydroxide (1.0 equivalent) in water.[4] Cool the mixture in an ice bath.
-
CS₂ Addition: Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Isothiocyanate Formation & Reaction: Add a coupling agent (e.g., a carbodiimide or tosyl chloride) to convert the dithiocarbamate to the isothiocyanate in situ. Once this conversion is complete (monitor by TLC if possible), add the second amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration.[4] If not, extract the product with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Synthesis
This method significantly accelerates the reaction between an amine and an isothiocyanate.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 equivalent) and the isothiocyanate (1.0 equivalent). A solvent may or may not be necessary; solvent-free conditions often work well.[5]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short period (e.g., 2-15 minutes) at a set temperature (e.g., 100-120 °C).[7][8] Reaction conditions should be optimized for specific substrates.
-
Workup and Purification: After cooling, isolate the product as described in Protocol 1. The reaction often goes to completion, yielding a very pure crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Thiourea Concentration in Chemical Reactions
Welcome to the Technical Support Center for optimizing thiourea concentration in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
General Troubleshooting and FAQs
This section addresses common issues encountered across various reactions involving thiourea.
Q1: My reaction yield is low. What are the common causes related to thiourea concentration?
A1: Low yields in reactions involving thiourea can often be attributed to several factors related to its concentration:
-
Insufficient Thiourea: In reactions where thiourea acts as a nucleophile or a sulfur source, an inadequate amount will lead to incomplete conversion of the limiting reagent.
-
Excess Thiourea: While a slight excess can be beneficial, a large excess can sometimes lead to the formation of byproducts or complicate product purification. For instance, in some preparations, a higher concentration of thiourea can lead to the formation of disulfide byproducts.
-
Poor Reactant Nucleophilicity: In syntheses such as the formation of N,N'-disubstituted thioureas from an isothiocyanate and an amine, the nucleophilicity of the amine is crucial. For weakly nucleophilic amines, simply increasing the thiourea concentration may not be effective, and other strategies like increasing the reaction temperature or using a base might be necessary.[1]
Q2: I'm observing unexpected side products in my reaction. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Stoichiometry Control: Carefully controlling the molar ratios of your reactants is critical. An excess of one reactant can lead to unwanted side reactions.[2]
-
Temperature and Reaction Time: High temperatures can sometimes promote the formation of side products. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[2]
-
Purification of Starting Materials: Ensure the purity of your thiourea and other reactants. Impurities in the starting materials can lead to undesired byproducts.
Q3: My desired product is difficult to purify. What are the best practices for purifying thiourea-containing compounds?
A3: Purification of thiourea derivatives can be challenging. Here are some recommended techniques:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; ethanol and water are commonly used for thiourea recrystallization.
-
Column Chromatography: For non-crystalline or oily products, silica gel column chromatography is a reliable method. A solvent system such as ethyl acetate in hexane is often a good starting point.
-
Trituration: If you have a viscous oil, stirring it vigorously with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities.
Reaction-Specific Troubleshooting and Protocols
Thiourea Synthesis from Isothiocyanates and Amines
This is a common method for preparing N,N'-disubstituted thioureas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Degradation of isothiocyanate.[1] | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1] |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).[2] | Increase reaction temperature, prolong reaction time, or consider microwave-assisted synthesis.[1][2] The addition of a non-nucleophilic base like triethylamine can also help.[1] | |
| Steric hindrance on either reactant.[1] | Increase reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[1] | |
| Impure Product | Co-precipitation of starting materials or byproducts. | Recrystallization is a highly effective purification technique. |
| Product is an Oil | Some thiourea derivatives are not solid at room temperature; impurities can inhibit crystallization. | Purify using column chromatography or attempt trituration with a poor solvent to induce crystallization. |
Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Logical Workflow for Troubleshooting Low Yield in Thiourea Synthesis
Caption: Troubleshooting workflow for low reaction yield.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones (DHPMs) or their thio-analogs using an aldehyde, a β-ketoester, and urea or thiourea.
FAQs
Q: What is the optimal concentration of thiourea in the Biginelli reaction?
A: The optimal concentration can vary depending on the specific reactants and catalyst used. Generally, a slight excess of thiourea (1.1 to 1.5 equivalents relative to the aldehyde) is employed to drive the reaction to completion.[3] In some protocols, a 1:1:1.5 molar ratio of aldehyde, β-ketoester, and thiourea has been found to be effective.
Q: My Biginelli reaction with thiourea is giving a low yield. What could be the issue?
A: Low yields in the Biginelli reaction with thiourea can be due to several factors:
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. Acid catalysts like HCl are traditionally used, but various Lewis acids and other catalysts have been shown to improve yields.
-
Reaction Conditions: The reaction often requires heating. Insufficient temperature or reaction time can lead to incomplete conversion.
-
Aldehyde Reactivity: Aldehydes with electron-withdrawing groups may react more slowly.
Quantitative Data: Effect of Catalyst on Biginelli Reaction Yield
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | B(C6F5)3 (0.5) | EtOH | 4 | 76 |
| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | B(C6F5)3 (1.0) | EtOH | 3 | 95 |
| 3 | Benzaldehyde | Ethyl acetoacetate | Urea | B(C6F5)3 (1.5) | EtOH | 3 | 95 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | B(C6F5)3 (1.0) | EtOH | 2.5 | 96 |
| 5 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | B(C6F5)3 (1.0) | EtOH | 2.5 | 95 |
Data adapted from a study on B(C6F5)3 catalyzed Biginelli reactions.[4]
Experimental Protocol: Synthesis of Dihydropyrimidinethiones
-
In a round-bottom flask, mix the aldehyde (1 mmol), β-keto ester (1 mmol), thiourea (1.5 mmol), and the chosen catalyst (e.g., 7 mol% dicalcium phosphate dihydrate) in ethanol (10 mL).[3]
-
Heat the mixture to reflux and monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Recrystallize the solid product from a suitable solvent like methanol to obtain the pure dihydropyrimidinethione.[3]
Biginelli Reaction Pathway
References
Technical Support Center: Scaling Up The Production of Thiourea Compounds
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of thiourea and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during scale-up operations.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and purification of thiourea compounds on a larger scale.
Low or No Product Yield
Q: My scaled-up reaction is resulting in a significantly lower yield than the bench-scale experiment. What are the potential causes and how can I troubleshoot this?
A: Low yields during scale-up are a common problem and can be attributed to several factors that are less prominent on a smaller scale.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution, localized overheating, and decomposition of reactants or products.
-
Solution: Employ mechanical stirring for efficient mixing and uniform temperature distribution. For highly exothermic reactions, consider a reactor with a cooling jacket or an internal cooling coil. Monitor the internal reaction temperature closely.
-
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can limit the contact between reactants.
-
Solution: Increase the stirring rate. For solid-liquid mixtures, ensure the solid is well suspended. In some cases, a phase-transfer catalyst may be beneficial.
-
-
Instability of Reagents at Scale: Some reagents, like isothiocyanates, can be unstable, and their degradation can be more pronounced over the longer reaction or work-up times often associated with larger scales.[1]
-
Suboptimal Reaction Conditions: Conditions that worked on a small scale may not be optimal for a larger batch.
References
Technical Support Center: Enhancing the Stability of Trifluoromethoxy-Containing Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethoxy (-OCF3) containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy group considered a desirable moiety in drug design?
A1: The trifluoromethoxy group is highly valued in medicinal chemistry for several reasons. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's binding affinity to biological targets, improve cell membrane permeability, and increase bioavailability.[1][2] The carbon-fluorine bonds are exceptionally strong, imparting significant metabolic and chemical stability to the molecule, which can lead to a longer drug half-life.[1][3]
Q2: What are the most common stability issues encountered with trifluoromethoxy-containing molecules?
A2: While the trifluoromethoxy group itself is generally robust, stability issues can arise from several factors:
-
Hydrolysis: Under strong alkaline (basic) conditions, the trifluoromethoxy group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid and the release of fluoride ions.
-
Photodegradation: Exposure to UV light can induce degradation of the molecule, sometimes resulting in the formation of trifluoroacetic acid.[4]
-
Degradation of Other Functional Groups: Often, the instability of the molecule is not due to the trifluoromethoxy group itself, but rather to other more chemically labile functional groups present in the structure, such as esters or amides.
-
Interaction with Excipients: In formulated products, interactions between the active pharmaceutical ingredient (API) and excipients can lead to degradation.[5][6]
Q3: My HPLC analysis shows a new peak appearing over time in my sample stored in a basic solution. What could be the cause?
A3: The appearance of a new peak in an HPLC chromatogram of a trifluoromethoxy-containing compound stored under basic conditions is often indicative of hydrolysis. The trifluoromethoxy group, while generally stable, can undergo hydrolysis to a carboxylic acid under sufficiently basic conditions. It is also possible that another functional group in your molecule, such as an ester or amide, is hydrolyzing. To confirm the identity of the new peak, it is recommended to use techniques like mass spectrometry (MS) to determine its molecular weight.
Q4: I am observing poor recovery of my compound during extraction from a formulation. Could this be a stability issue?
A4: Poor recovery during extraction can be due to several factors, including stability issues. If the compound is degrading in the formulation or during the extraction process, you will observe lower than expected concentrations. It is also possible that the compound is strongly binding to an excipient in the formulation, leading to incomplete extraction. To investigate this, you should analyze the formulation for known degradants and consider performing the extraction under different, milder conditions (e.g., lower temperature, different pH) to see if recovery improves.
Q5: How can I proactively assess the stability of my new trifluoromethoxy-containing molecule?
A5: A proactive approach to stability assessment involves conducting forced degradation studies.[7][8] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential liabilities early in development. The typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Heating the sample at elevated temperatures (e.g., 50-70°C).
-
Photostability: Exposing the sample to controlled UV and visible light as per ICH Q1B guidelines.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability problems.
Troubleshooting Flowchart for Unexpected Degradation
Caption: A step-by-step guide to troubleshooting unexpected degradation of trifluoromethoxy-containing molecules.
Data Presentation
The following tables summarize representative quantitative data on the stability of trifluoromethoxy-containing molecules under various stress conditions. This data is illustrative and compiled from general trends observed in the literature.
Table 1: Representative Hydrolytic Stability Data
| Compound Type | Condition | Time (hours) | % Degradation | Primary Degradant |
| Aromatic -OCF3 | 0.1 M HCl, 60°C | 24 | < 1% | - |
| Aromatic -OCF3 | Water, 60°C | 24 | < 1% | - |
| Aromatic -OCF3 | 0.1 M NaOH, 60°C | 24 | 5-15% | Corresponding Benzoic Acid |
| Aliphatic -OCF3 | 0.1 M NaOH, 60°C | 24 | 2-8% | Corresponding Carboxylic Acid |
Table 2: Representative Photostability Data (ICH Q1B Conditions)
| Compound Type | Light Exposure | % Degradation | Primary Degradant |
| Aromatic -OCF3 (Solid) | 1.2 million lux hours visible, 200 W h/m² UVA | < 2% | - |
| Aromatic -OCF3 (in Solution) | 1.2 million lux hours visible, 200 W h/m² UVA | 5-20% | Trifluoroacetic Acid, other products |
Table 3: Representative Oxidative and Thermal Stability Data
| Compound Type | Condition | Time (hours) | % Degradation |
| Aromatic -OCF3 | 3% H₂O₂, RT | 24 | 2-10% |
| Aromatic -OCF3 | 70°C, Solid State | 48 | < 1% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Objective: To assess the stability of the trifluoromethoxy-containing molecule to acid and base hydrolysis.
-
Materials:
-
Test compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final volume.
-
For base hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to the final volume.
-
Prepare a control sample by diluting the stock solution with water.
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acid and base samples before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Objective: To evaluate the susceptibility of the molecule to oxidative degradation.
-
Materials:
-
Test compound
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and appropriate organic solvents
-
HPLC system
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Add a known volume of the stock solution to a volumetric flask and dilute with 3% H₂O₂.
-
Prepare a control sample with water instead of H₂O₂.
-
Store the samples at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At various time points, withdraw aliquots and analyze by HPLC to quantify the parent compound and any new peaks.
-
Protocol 3: Forced Degradation Study - Photostability
-
Objective: To assess the stability of the molecule upon exposure to light, following ICH Q1B guidelines.
-
Materials:
-
Test compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter.
-
Quartz cuvettes or other transparent containers.
-
Aluminum foil for dark controls.
-
HPLC system.
-
-
Procedure:
-
For solid-state testing, place a thin layer of the compound in a suitable transparent container.
-
For solution-state testing, prepare a solution of known concentration in a transparent container (e.g., quartz cuvette).
-
Prepare dark control samples by wrapping identical samples in aluminum foil.
-
Place all samples in the photostability chamber.
-
Expose the samples to a light dose of not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.
-
Monitor the light exposure using the calibrated meters.
-
After the exposure, analyze the light-exposed and dark control samples by HPLC to determine the extent of degradation.
-
Visualizations
General Degradation Pathways
Caption: Common degradation pathways for trifluoromethoxy-containing aromatic compounds under stress conditions.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a new trifluoromethoxy-containing compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Strategies for Reducing Byproduct Formation in Thiourea Synthesis
Welcome to the Technical Support Center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiourea and their primary byproducts?
A1: The most prevalent methods for synthesizing thiourea derivatives each have characteristic side reactions. The primary routes include:
-
Reaction of an amine with an isothiocyanate: This is a widely used and generally high-yielding method. Byproducts are minimal if high-purity starting materials are used.[1]
-
Thionation of urea with Lawesson's reagent: This involves the conversion of the carbonyl group of urea to a thiocarbonyl. Byproducts can arise from the decomposition of Lawesson's reagent.[1]
-
Isomerization of ammonium thiocyanate: This method involves heating ammonium thiocyanate to induce rearrangement to thiourea. Byproducts can include guanidine thiocyanate, particularly at higher temperatures.[3][4]
-
From calcium cyanamide: In this industrial process, calcium cyanamide is treated with hydrogen sulfide. Byproducts such as dicyandiamide can form if the reaction conditions are not carefully controlled.[5]
Q2: I am observing a low yield in my thiourea synthesis. What are the potential causes and how can I address them?
A2: Low yields in thiourea synthesis can stem from several factors, including the nucleophilicity of the amine, steric hindrance, and the stability of the reagents. For instance, anilines with electron-withdrawing groups are poor nucleophiles and may react sluggishly.[6]
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Poor Amine Nucleophilicity | Increase the reaction temperature to drive the reaction forward. Be aware that excessively high temperatures can lead to side reactions.[6] Alternatively, consider using a more reactive thioacylating agent like thiophosgene, with appropriate safety precautions.[6] |
| Steric Hindrance | Prolong the reaction time or increase the temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers.[1] |
| Reagent Instability | Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment.[1] Ensure the purity of all starting materials.[6] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] |
Q3: How can I minimize the formation of symmetrical thioureas when preparing an unsymmetrical product from an amine and carbon disulfide?
A3: The formation of symmetrical N,N'-disubstituted thiourea is a common issue when the in-situ generated isothiocyanate reacts with the starting amine.[2] To minimize this, a two-step, one-pot approach is recommended. First, allow for the complete formation of the isothiocyanate before adding the second amine to the reaction mixture.[1]
Q4: What are the key parameters to control during the isomerization of ammonium thiocyanate to reduce byproducts?
A4: The isomerization of ammonium thiocyanate to thiourea is an equilibrium process. Temperature is a critical parameter. While higher temperatures can increase the rate of isomerization, they can also promote the formation of byproducts like guanidine thiocyanate.[3][4] It is crucial to maintain the temperature within the optimal range to favor thiourea formation. The presence of a catalyst, such as ammonia, has been shown to lower the required isomerization temperature and improve the yield of thiourea.
Q5: How can I purify my thiourea product to remove byproducts?
A5: Common purification techniques for thiourea derivatives include:
-
Recrystallization: This is an effective method for purifying solid products. A minimal amount of a suitable hot solvent (e.g., ethanol) is used to dissolve the crude product, and the solution is then cooled slowly to allow for the formation of pure crystals.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities, especially for non-crystalline or oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.[6]
-
Acid-Base Extraction: If the thiourea product and its impurities have different acid-base properties, an acid-base workup can be an effective purification step.[6]
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable cold solvent to remove soluble impurities.[6]
Troubleshooting Guides
Issue 1: Significant Symmetrical Thiourea Byproduct in Unsymmetrical Synthesis
Caption: Troubleshooting workflow for minimizing symmetrical thiourea byproduct.
Issue 2: Low or No Product Yield
Caption: Troubleshooting workflow for low product yield in thiourea synthesis.
Data Presentation
Table 1: Effect of Reaction Parameters on Thiourea Yield (Synthesis from Urea and Lawesson's Reagent)
| Reaction Time (h) | Mass Ratio (Urea:Lawesson's Reagent) | Reaction Temperature (°C) | Average Yield (%) |
| 1.5 | 2:1 | 75 | ~40 |
| 2.5 | 2:1 | 75 | ~55 |
| 3.5 | 2:1 | 75 | 62.37 |
| 4.5 | 2:1 | 75 | ~60 |
| 3.5 | 1:1 | 75 | ~47 |
| 3.5 | 2:1 | 75 | 62.37 |
| 3.5 | 2.3:1 | 75 | ~58 |
| 3.5 | 2:1 | 55 | ~52 |
| 3.5 | 2:1 | 65 | ~60 |
| 3.5 | 2:1 | 75 | 62.37 |
| 3.5 | 2:1 | 85 | ~55 |
Data adapted from a study on the synthesis of thiourea using a nucleophilic substitution reaction. The optimal conditions were found to be a reaction time of 3.5 hours, a temperature of 75°C, and a mass ratio of urea to Lawesson's reagent of 2:1, resulting in an average yield of 62.37%.[7]
Table 2: Yields of Symmetrical N,N'-Disubstituted Thioureas from Primary Amines and Carbon Disulfide
| Amine | Reaction Time (h) | Yield (%) |
| n-Butylamine | 1 | 91 |
| Cyclohexylamine | 0.5 | 93 |
| Benzylamine | 0.5 | 95 |
| 4-Methylaniline | 1 | 89 |
| 4-Methoxyaniline | 1 | 92 |
| 4-Chloroaniline | 1.5 | 85 |
Data adapted from a study on carbon tetrabromide promoted synthesis. The reactions were performed at room temperature.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate
Materials:
-
Primary or secondary amine (1.0 eq)
-
Isothiocyanate (1.0-1.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine in the chosen solvent.[2]
-
At room temperature, add the isothiocyanate to the stirred solution dropwise or portion-wise.[2]
-
Monitor the reaction progress by TLC. If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, the product can be isolated.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.[2]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide
Materials:
-
Primary amine (2.0 eq)
-
Carbon disulfide (1.0 eq)
-
Ethanol or an aqueous medium
Procedure:
-
In a round-bottom flask, dissolve the primary amine in the chosen solvent.
-
Add carbon disulfide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 3: Synthesis of Thiourea from Urea and Lawesson's Reagent
Materials:
-
Urea (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Dry aprotic solvent (e.g., tetrahydrofuran or toluene)
Procedure:
-
In a round-bottom flask, combine urea and Lawesson's reagent in the dry aprotic solvent under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Protocol 4: Synthesis of Thiourea from Isomerization of Ammonium Thiocyanate
Materials:
-
Ammonium thiocyanate
Procedure:
-
Place ammonium thiocyanate in a round flask.
-
Melt the ammonium thiocyanate in a paraffin bath and maintain the temperature at which the mass just remains liquid (140-145°C) for 5-6 hours.
-
Cool the melt, then powder and grind it with half its weight of cold water. This will dissolve any unchanged ammonium thiocyanate.
-
Collect the solid residue, which is crude thiourea.
-
Dissolve the residue in a small amount of hot water and allow it to cool to obtain pure thiourea crystals.
References
- 1. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiourea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. Thiourea derivatives have long been recognized for their broad spectrum of biological activities. The introduction of fluorine into these molecules has emerged as a powerful strategy to modulate their physicochemical and pharmacological properties. This guide provides an objective comparison of fluorinated and non-fluorinated thiourea derivatives, supported by experimental data, to inform the design of next-generation therapeutics.
The substitution of hydrogen with fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and target binding affinity.[1] The strong carbon-fluorine bond is more resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[2] Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with biological targets.[2] This comparative analysis will delve into the tangible effects of fluorination on thiourea derivatives, presenting key data in a clear and accessible format.
Physicochemical Properties: Impact of Fluorination
The introduction of fluorine atoms can significantly alter the physicochemical properties of thiourea derivatives, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profiles.
A study on 2-(thiofluoroalkyl)pyridines demonstrated that the degree and pattern of fluorination significantly influence lipophilicity (logD 7.4) and acidity (pK a).[3][4] For instance, replacing a methyl group with a trifluoromethyl group in a thioethyl fragment resulted in a marked decrease in pK a, indicating increased acidity of the conjugate acid.[3] This alteration in acidity can have profound implications for a drug's ionization state at physiological pH, thereby affecting its solubility and ability to cross biological membranes.
The effect of fluorination on lipophilicity is more nuanced and context-dependent.[3][4] While in some cases, fluorination can increase lipophilicity, in other instances, particularly with multiple fluorine substitutions, it can lead to a decrease.[5] For example, in one series of sulfones, a difluorinated compound exhibited higher lipophilicity than its non-fluorinated counterpart.[3]
Table 1: Comparative Physicochemical Data of Fluorinated vs. Non-Fluorinated Thioalkylpyridine Derivatives
| Compound Series | Derivative | logD 7.4 | pK a |
| Thioethylpyridines | Non-fluorinated (SO 2CH 2CH 3) | -0.07 | - |
| Monofluorinated (SO 2CH 2CH 2F) | -0.21 | - | |
| Difluorinated (SO 2CH 2CF 2H) | 0.31 | - | |
| Difluorinated (SO 2CF 2CH 3) | 0.79 | - | |
| Thioethylpyridines | Non-fluorinated (CH 3) | - | 3.69 |
| Trifluoromethyl (CF 3) | - | 0.97 | |
| Non-fluorinated (C 2H 5) | - | 3.68 | |
| Trifluoromethyl (C 2F 5) | - | 1.49 |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines.[3]
Biological Activity: A Head-to-Head Comparison
The true test of the utility of fluorination lies in its impact on biological activity. Numerous studies have demonstrated that fluorinated thiourea derivatives can exhibit enhanced potency against a range of biological targets compared to their non-fluorinated analogs.
Anticancer Activity
In the realm of oncology, fluorinated thiourea derivatives have shown significant promise. A study evaluating a series of thiourea derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines revealed that a fluorinated pyridine derivative (4a) exhibited the highest cytotoxic activity.[6] Notably, its IC 50 value against HepG2 cells was comparable to that of the standard anticancer drug 5-fluorouracil.[6]
Another study on mono-thiourea derivatives found that a compound containing a 3,5-diCF 3Ph group was the most potent against the MOLT-3 cell line, with an IC 50 value of 5.07 μM.[7] This highlights the potential of polyfluorination to significantly enhance anticancer efficacy.
Table 2: Comparative Anticancer Activity (IC 50 in µg/mL) of Fluorinated vs. Non-Fluorinated Thiourea Derivatives
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 3c | 41.9 ± 1.7 | 18.8 ± 1.1 |
| 4a (Fluorinated) | 22.3 ± 1.5 | 4.8 ± 0.6 |
| 4b | 46.1 ± 1.6 | 24.5 ± 1.2 |
| 4c | 63.8 ± 1.2 | 45.2 ± 1.4 |
| 5-fluorouracil (Standard) | 5.2 ± 0.5 | 4.9 ± 0.3 |
| Cisplatin (Standard) | 19.1 ± 0.7 | 18.8 ± 0.6 |
Data from a study on novel fluorinated thiourea derivatives.[6]
Enzyme Inhibition
Fluorinated thiourea derivatives have also demonstrated potent inhibitory activity against various enzymes implicated in disease. A study investigating the inhibition of α-amylase and α-glycosidase, enzymes relevant to diabetes management, found that a 4-fluorophenyl thiourea derivative showed the highest inhibition.[8]
In the context of tyrosinase inhibition, relevant for treating pigmentary disorders, an indole-thiourea derivative with a fluorine substitution (compound 4b) exhibited significantly higher inhibitory activity (IC 50 = 5.9 ± 2.47 μM) compared to the standard inhibitor kojic acid (IC 50 = 16.4 ± 3.53 μM).[9] This study suggested that smaller halogen atoms like fluorine enhance enzyme interactions and inhibitory potency.[9]
Table 3: Comparative Enzyme Inhibition Data of Fluorinated vs. Non-Fluorinated Thiourea Derivatives
| Enzyme | Derivative | IC 50 |
| α-Amylase | 4-fluorophenyl thiourea | 53.307 nM |
| α-Glycosidase | 4-fluorophenyl thiourea | 24.928 nM |
| Tyrosinase | Indole-thiourea (non-fluorinated) | - |
| Indole-thiourea-F (4b) | 5.9 ± 2.47 μM | |
| Indole-thiourea-Cl (4c) | 13.2 ± 1.68 μM | |
| Indole-thiourea-Br (4d) | 14.9 ± 2.86 μM | |
| Kojic Acid (Standard) | 16.4 ± 3.53 μM |
Data adapted from studies on fluorophenyl thiourea derivatives[8] and indole-thiourea derivatives[9].
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols are crucial.
Synthesis of N-Aryl Thiourea Derivatives
A general method for synthesizing N-aryl thiourea derivatives involves the condensation reaction between a primary amine and an isothiocyanate.
-
Dissolve the primary amine in a suitable solvent (e.g., acetone).
-
Add an equimolar amount of the corresponding isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10 4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated thiourea derivatives) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC 50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (α-Glucosidase)
This assay determines the inhibitory effect of compounds on α-glucosidase activity.
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate (Na 2CO 3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC 50 value.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, graphical representations are invaluable.
Caption: A streamlined workflow for the synthesis, screening, and comparative analysis of thiourea derivatives.
Caption: Inhibition of the EGFR signaling pathway by a fluorinated thiourea derivative, leading to reduced cell proliferation.
Conclusion
The strategic incorporation of fluorine into the thiourea scaffold presents a powerful tool for medicinal chemists to modulate key drug-like properties. The experimental data clearly indicates that fluorination can lead to enhanced biological activity, including increased anticancer potency and more effective enzyme inhibition. While the effects on physicochemical properties such as lipophilicity can be complex, a thorough understanding of these changes is crucial for rational drug design. The provided data and protocols offer a valuable resource for researchers aiming to harness the unique properties of fluorine to develop novel and more effective thiourea-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, synthetic accessibility, and ability to engage in various biological interactions have made them a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiourea derivatives across different therapeutic areas, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for new and effective drugs.
Deciphering the Core: General Structure-Activity Relationships
The biological activity of thiourea derivatives is intrinsically linked to the nature of the substituents attached to its nitrogen atoms. The core thiourea moiety (-NH-C(S)-NH-) acts as a crucial pharmacophore, with the sulfur atom and adjacent nitrogen atoms participating in hydrogen bonding and coordination with biological targets. Key structural modifications that influence activity include:
-
Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings on one or both nitrogen atoms is a common strategy to enhance biological activity. These rings can participate in π-π stacking and hydrophobic interactions within the target's binding pocket.
-
Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents on the aromatic rings play a pivotal role. Electron-withdrawing groups (e.g., -NO2, -CF3, halogens) often enhance activity by increasing the acidity of the N-H protons, thereby strengthening hydrogen bonding interactions.[1][2] This can also improve penetration of bacterial membranes.[1]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by alkyl or aryl substituents, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can improve membrane permeability and target engagement.[1]
-
Linkers and Spacers: The introduction of flexible or rigid linkers between the thiourea core and other pharmacophoric groups can significantly impact binding affinity and selectivity.[2] A carbon spacer between the thiourea moiety and an aromatic ring has been shown to increase antimycobacterial activity.[1]
Comparative Biological Activities of Thiourea Derivatives
The following sections provide a comparative overview of the SAR of thiourea derivatives in key therapeutic areas, with quantitative data summarized for easy comparison.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in cancer progression, including protein kinases and topoisomerases.[3]
Table 1: Comparative in vitro Anticancer Activity of N,N'-Disubstituted Thiourea Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl | A549 (Lung) | 0.2 | [2] |
| 2 | 4-nitrophenyl | 4-chloro-3-methylphenyl | MCF-7 (Breast) | 2.2 - 5.5 | [2] |
| 3 | Pyridin-2-yl | Aryl | MCF-7 (Breast) | 1.3 | [2] |
| 4 | Pyridin-2-yl | Aryl | SkBR3 (Breast) | 0.7 | [2] |
| 5 | Benzothiazole derivative | Phenyl | MCF-7 (Breast) | 18-26 | [4] |
| 6 | Benzothiazole derivative | Phenyl | HeLa (Cervical) | 38-46 | [4] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Symmetrical vs. Unsymmetrical Substitution: Symmetrically disubstituted derivatives, such as compound 1 with two trifluoromethylphenyl groups, can exhibit potent activity.[2]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) on the aryl rings is consistently associated with high cytotoxic activity.[2]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like pyridine and benzothiazole can lead to potent anticancer agents.[2][4] Thiourea derivatives bearing a benzothiazole moiety have shown promising activity against breast and cervical cancer cell lines.[4]
-
Linker Importance: The type of linker between two thiourea moieties in bis-thiourea derivatives significantly affects cytotoxicity. Ethylene and thiourea linkers have been shown to improve activity compared to compounds with no linker.[2]
// Nodes ThioureaCore [label="Thiourea\nCore", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylSubst [label="Aromatic/Heteroaromatic\nSubstituents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing\nGroups (-NO2, -CF3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipophilicity [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycles [label="Heterocyclic Moieties\n(Pyridine, Benzothiazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnticancerActivity [label="Enhanced\nAnticancer Activity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, bold", penwidth=2, color="#EA4335"];
// Edges ThioureaCore -> ArylSubst [label="Substitution on N"]; ArylSubst -> EWG [label="Modification with"]; ArylSubst -> Lipophilicity [label="Leads to"]; ArylSubst -> Heterocycles [label="Incorporation of"]; EWG -> AnticancerActivity; Lipophilicity -> AnticancerActivity; Heterocycles -> AnticancerActivity; } dot Caption: Key structural modifications on the thiourea core enhancing anticancer activity.
Antimicrobial Activity
Thiourea derivatives represent a promising class of antimicrobial agents, with activity against a wide range of bacteria and fungi, including drug-resistant strains.[1] They are known to target bacterial enzymes like DNA gyrase and topoisomerase IV.[1]
Table 2: Comparative in vitro Antimicrobial Activity of Thiourea Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |
| 7 | 3-amino-1H-1,2,4-triazole | Aliphatic/Aromatic | S. aureus | 4-32 | [5] |
| 8 | 3-amino-1H-1,2,4-triazole | Aliphatic/Aromatic | S. epidermidis | 4-32 | [5] |
| 9 | Benzothiazole derivative | Phenyl | Fungi | - | [4] |
| 10 | Uracil derivative | Phenyl | A. niger | 7.5 | [6] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms, particularly chlorine, on the aryl rings of thiourea derivatives often leads to enhanced antibacterial activity.[7]
-
Electron-Withdrawing Groups: Similar to anticancer activity, electron-withdrawing groups on aryl substituents are beneficial for antibacterial potency.[1]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing bromine, methoxyl, or isopropyl groups at the para-position of a benzene ring, can improve bacteriostatic action.[1]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic moieties such as benzothiazole and triazole is a key strategy for developing potent antimicrobial agents.[4][5] Thiourea derivatives bearing a benzothiazole moiety have shown a broad spectrum of activity, with higher efficacy against fungi.[4] Uracil-thiourea hybrids have also demonstrated significant antifungal activity.[6]
// Nodes ThioureaCore [label="Thiourea\nCore", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylSubst [label="Aromatic/Heteroaromatic\nSubstituents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenation [label="Halogenation\n(e.g., -Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipophilicGroups [label="Lipophilic Groups\n(-Br, -OCH3, -iPr)", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycles [label="Heterocyclic Moieties\n(Benzothiazole, Triazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntimicrobialActivity [label="Enhanced\nAntimicrobial Activity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, bold", penwidth=2, color="#34A853"];
// Edges ThioureaCore -> ArylSubst [label="Substitution on N"]; ArylSubst -> Halogenation [label="Modification with"]; ArylSubst -> LipophilicGroups [label="Addition of"]; ArylSubst -> Heterocycles [label="Incorporation of"]; Halogenation -> AntimicrobialActivity; LipophilicGroups -> AntimicrobialActivity; Heterocycles -> AntimicrobialActivity; } dot Caption: Key structural features of thiourea derivatives that enhance antimicrobial activity.
Enzyme Inhibition
Thiourea derivatives are effective inhibitors of various enzymes, including urease, tyrosinase, and cholinesterases.[8][9] This inhibitory activity is often attributed to the ability of the thiocarbonyl sulfur to coordinate with metal ions in the enzyme's active site.
Table 3: Comparative Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound ID | Target Enzyme | Substituents | IC50 (µM) | Reference |
| 11 | Tyrosinase | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | - | [8][9] |
| 12 | α-Amylase | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | - | [8][9] |
| 13 | α-Glucosidase | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | - | [8][9] |
| 14 | Butyrylcholinesterase (BChE) | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | - | [8][9] |
| 15 | E. coli β-glucuronidase | Electron-withdrawing group at para-position of benzene ring | 2.68 | [10] |
| 16 | Urease | N-monoarylacetothioureas | 0.16 | [11] |
Structure-Activity Relationship Insights for Enzyme Inhibition:
-
Urease Inhibition: N-monosubstituted thioureas have been identified as potent urease inhibitors, with some compounds showing significantly greater potency than the clinical drug acetohydroxamic acid (AHA).[11] The monosubstituted thiourea moiety is thought to penetrate the urea binding site.[11]
-
β-Glucuronidase Inhibition: For the inhibition of E. coli β-glucuronidase, the presence of an electron-withdrawing group at the para-position of the benzene ring is beneficial for enhancing inhibitory activity.[10]
-
Cholinesterase Inhibition: Certain thiourea derivatives have demonstrated good butyrylcholinesterase (BChE) inhibitory activity, in some cases surpassing the standard drug galantamine.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common experimental protocols used to evaluate the biological activity of thiourea derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Thiourea Derivatives\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (2-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolubilizer [label="Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasureAbsorbance [label="Measure Absorbance\n(e.g., 570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CalculateIC50 [label="Calculate IC50 Value", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> MeasureAbsorbance; MeasureAbsorbance -> CalculateIC50; CalculateIC50 -> End; } dot Caption: A generalized workflow for the MTT assay to determine cytotoxicity.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiourea derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The thiourea scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a wide array of biological activities. The structure-activity relationship studies consistently highlight the importance of substituents on the nitrogen atoms, with aromatic and heterocyclic moieties, often decorated with electron-withdrawing and lipophilic groups, being key to enhancing potency. The continued exploration of this chemical space, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of next-generation drugs to combat a range of diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1-(4-(Trifluoromethoxy)phenyl)thiourea and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(4-(Trifluoromethoxy)phenyl)thiourea and its structural analogs, focusing on their cytotoxic effects against various cancer cell lines. The information is intended to aid researchers in evaluating the potential of these compounds as anticancer agents. While direct experimental data for this compound is limited in the reviewed literature, this guide leverages data from its close structural analog, 1-(4-(Trifluoromethyl)phenyl)thiourea, to provide a substantive comparison.
Introduction to Phenylthiourea Derivatives
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] The presence of halogenated phenyl rings, such as those containing trifluoromethyl or trifluoromethoxy groups, has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.[3][4] These derivatives often induce apoptosis and can modulate cellular signaling pathways involved in cancer progression.[3]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 1-(4-(Trifluoromethyl)phenyl)thiourea and other relevant thiourea derivatives against a panel of human cancer cell lines and a normal human cell line. Lower IC₅₀ values indicate greater cytotoxic potency. This data is extracted from a study by Bielenica et al. (2021), which provides a consistent experimental framework for comparison.[3]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Thiourea Derivatives [3]
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal Keratinocytes) | Selectivity Index (SI) vs. SW620 |
| 1-(4-(Trifluoromethyl)phenyl)thiourea | 8.9 ± 1.21 | 5.8 ± 0.76 | 6.9 ± 1.64 | >50 | 34.7 ± 4.54 | 5.98 |
| 1-(3,4-Dichlorophenyl)thiourea | 7.3 ± 0.98 | 1.5 ± 0.72 | 13.7 ± 7.04 | 2.5 ± 0.98 | 10.1 ± 1.11 | 6.73 |
| 1-(4-Chlorophenyl)thiourea | 15.6 ± 4.10 | 7.6 ± 1.75 | 21.3 ± 3.11 | 10.1 ± 1.12 | 43.1 ± 5.67 | 5.67 |
| Cisplatin (Reference Drug) | 9.0 ± 1.15 | 10.5 ± 1.23 | 13.1 ± 1.54 | 3.9 ± 0.54 | 12.5 ± 1.43 | 1.19 |
| Doxorubicin (Reference Drug) | 0.11 ± 0.02 | 0.25 ± 0.04 | 0.89 ± 0.11 | 0.09 ± 0.01 | 0.98 ± 0.12 | 3.92 |
Data represents the mean ± standard deviation from three independent experiments. Selectivity Index (SI) was calculated as IC₅₀ in HaCaT cells / IC₅₀ in SW620 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Bielenica et al. (2021).[3]
Cell Culture
Human cancer cell lines (SW480, SW620, PC3, K-562) and the normal human keratinocyte cell line (HaCaT) were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
MTT Cytotoxicity Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The thiourea derivatives were dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to the desired concentrations. The final DMSO concentration in the wells did not exceed 0.5%. Cells were treated with various concentrations of the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using appropriate software.
Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the IC₅₀ concentrations of the thiourea derivatives for 72 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Mechanism of Action and Signaling Pathways
Studies on cytotoxic thiourea derivatives, including the 4-(trifluoromethyl)phenyl analog, indicate that they can induce apoptosis in cancer cells.[3] This process of programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic activity of these compounds suggests their interaction with key cellular pathways that regulate cell survival and death.
While the precise signaling cascade initiated by this compound is yet to be fully elucidated, a general representation of an apoptotic pathway that could be triggered by such compounds is presented below.
Caption: Proposed apoptotic pathway induced by phenylthiourea derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxic activity of novel compounds like this compound is a multi-step process that begins with in vitro screening and can progress to more complex mechanistic studies.
Caption: General workflow for cytotoxic compound evaluation.
Conclusion
The available data on 1-(4-(Trifluoromethyl)phenyl)thiourea suggests that it is a potent cytotoxic agent against several cancer cell lines, with a favorable selectivity profile compared to the standard chemotherapeutic drug, cisplatin.[3] It is reasonable to hypothesize that this compound would exhibit a similar or potentially enhanced biological activity profile, given the known impact of the trifluoromethoxy group on the lipophilicity and metabolic stability of drug candidates. However, direct experimental validation is necessary to confirm this. The pro-apoptotic mechanism of action of these compounds makes them promising candidates for further investigation in cancer drug discovery. The provided protocols and workflows offer a foundational framework for conducting such validation and further mechanistic studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing the efficacy of different thiourea-based antimicrobial agents
A Comparative Guide to the Efficacy of Thiourea-Based Antimicrobial Agents
The escalating threat of antimicrobial resistance has spurred significant research into novel therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][2] Their structural versatility allows for modifications that can enhance their efficacy against various pathogens, including drug-resistant strains.[1] This guide provides a comparative analysis of the antimicrobial efficacy of different thiourea-based agents, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action and experimental workflows.
Comparative Efficacy of Thiourea Derivatives
The antimicrobial potential of thiourea derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiourea derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Thiourea-thiazole hybrids (4c, 4g, 4h) | 3.125, 1.56, 0.78 | - | - | - | [3] |
| Thiourea Derivative TD4 | 2 | 2-16 | - | 4 | [4][5] |
| Fluorinated pyridine derivative 4a | - | - | 1.95 | - | [6] |
| Thiadiazole derivative 4c | - | - | - | - | [6] |
| Coumarin derivative 4d | - | - | - | - | [6] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl) thioureido)benzenesulfonamides 3a–e | - | - | - | - | [6] |
| Triazole-thiourea derivatives 1, 2, 4, 8, 9, 10, 12 | 4-32 | 4-64 | - | - | [7] |
| Ciprofloxacin (Control) | 3.125 | - | - | - | [3] |
| Vancomycin (Control) | 0.78-3.12 | - | - | - | [3] |
Table 2: Antibacterial Activity of Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Salmonella typhimurium (MIC in µg/mL) | Reference |
| Thiourea-thiazole hybrid 4b | 0.78-3.125 | 0.78-3.125 | 0.78-3.125 | 0.78-3.125 | [3] |
| Thiourea-thiazole hybrid 4d | 1.56 | - | - | 0.78 | [3] |
| Fluorinated pyridine derivative 4a | 1.95 | 1.95 | - | - | [6] |
| Ciprofloxacin (Control) | 1.56 | - | - | - | [3] |
Table 3: Antifungal Activity of Thiourea Derivatives
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in mg/L) | Reference |
| Thiourea D | High Activity | High Activity | - | [3] |
| Fluorinated pyridine derivative 4a | - | 1.95 | - | [6] |
| Ethyl-substituted thiourea 79e | - | - | - | [1] |
| Novel Thiourea Derivatives | - | - | Considerable Inhibition | [8] |
| Nystatin (Control) | - | - | - | [9] |
Mechanism of Action
Thiourea derivatives exert their antimicrobial effects through various mechanisms, often targeting essential bacterial enzymes and processes.[1] Some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][3] Another key target is dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis, which is vital for bacterial growth.[3] The ability of thiourea derivatives to interact with multiple biological targets contributes to their broad-spectrum activity.[1]
Caption: Mechanism of action of thiourea derivatives.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of thiourea derivatives using the broth microdilution method, based on common laboratory practices.
Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Thiourea Derivative Solutions:
-
Stock solutions of the thiourea derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiourea derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[1]
-
Electron-withdrawing groups such as nitro (-NO2), trifluoromethyl (-CF3), and halogens often enhance antimicrobial activity.[1] These groups can improve the compound's ability to penetrate bacterial membranes and interact with target enzymes.[1]
-
Hydrophobic modifications can lead to improved selectivity and bioavailability.[1]
-
The presence of a nitrogen-containing heterocyclic system has been shown to have a positive impact on antimicrobial efficacy.[1]
-
Aromatic substituents generally contribute to stronger activity compared to aliphatic ones, highlighting the importance of π-electron systems for biological interactions.[1]
Conclusion
Thiourea derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents.[1] Their broad-spectrum activity, coupled with the potential to overcome existing resistance mechanisms, makes them a focal point of ongoing research. The data presented in this guide highlights the potent efficacy of several thiourea-based compounds against a range of clinically relevant pathogens. Further optimization of these molecules, guided by structure-activity relationship studies, could lead to the development of next-generation antimicrobial drugs with improved therapeutic profiles.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Trifluoromethoxy-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF3) group into a molecular scaffold has become an increasingly important strategy in medicinal chemistry. This substituent can significantly enhance a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile, thereby improving its potential as a drug candidate. However, the translation of promising in vitro activity to in vivo efficacy is not always straightforward. This guide provides a comparative analysis of in vitro and in vivo studies of trifluoromethoxy-substituted compounds, using a detailed case study to illustrate the correlation between preclinical data and animal model outcomes. The objective is to offer insights into the experimental evaluation of these compounds and to highlight the importance of the trifluoromethoxy group in drug design.
Case Study: Ortho-Trifluoromethoxy-Substituted Mono-Carbonyl Curcumin Derivatives in Inflammation
A study on ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives provides a compelling example of the successful translation of in vitro anti-inflammatory activity to in vivo efficacy in a mouse model of colitis.[1][2] The trifluoromethoxy substitution on the phenyl ring was a key modification aimed at improving the drug-like properties of the parent curcumin molecule, which is known for its poor bioavailability.[1]
Data Presentation
The following tables summarize the quantitative data from the in vitro and in vivo experiments for two lead compounds, 22 and 24 , both featuring an ortho-trifluoromethoxy substitution.
Table 1: In Vitro Anti-inflammatory Activity of Trifluoromethoxy-Substituted Curcumin Derivatives
| Parameter | Compound 22 | Compound 24 | Curcumin |
| Cell Line | RAW264.7 Macrophages | RAW264.7 Macrophages | RAW264.7 Macrophages |
| Stimulant | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Nitric Oxide (NO) Production Inhibition (IC50) | 5.2 ± 0.4 µM | 4.8 ± 0.3 µM | 15.3 ± 1.1 µM |
| Reactive Oxygen Species (ROS) Scavenging | Significant reduction | Significant reduction | Moderate reduction |
| Malondialdehyde (MDA) Level Reduction | Significant reduction | Significant reduction | Moderate reduction |
| Cyclooxygenase-2 (COX-2) Expression Inhibition | Strong inhibition | Strong inhibition | Moderate inhibition |
| Pro-inflammatory Cytokine Inhibition (IL-1β, TNF-α) | Significant inhibition | Significant inhibition | Moderate inhibition |
Table 2: In Vivo Anti-inflammatory Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
| Parameter | Control (DSS only) | Compound 22 (oral admin.) | Compound 24 (oral admin.) |
| Body Weight Loss | Significant loss | Attenuated loss | Attenuated loss |
| Disease Activity Index (DAI) | High | Significantly reduced | Significantly reduced |
| Colon Length | Significantly shortened | Significantly preserved | Significantly preserved |
| Myeloperoxidase (MPO) Activity | High | Significantly reduced | Significantly reduced |
| Histopathological Damage | Severe | Markedly reduced | Markedly reduced |
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the data and replicating the findings.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Nitric Oxide (NO) Assay: Cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the compounds and LPS, and the fluorescence intensity was measured.
-
Western Blot Analysis: To determine the expression levels of COX-2, and the phosphorylation of mitogen-activated protein kinases (MAPKs), cells were lysed after treatment, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
ELISA for Cytokines: The concentrations of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the cell culture supernatants were quantified using commercially available ELISA kits.
In Vivo Colitis Model
-
Animal Model: Acute colitis was induced in male C57BL/6 mice by administering 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
Treatment Protocol: The trifluoromethoxy-substituted curcumin derivatives (compounds 22 and 24) were administered orally to the mice daily during the DSS treatment period.
-
Assessment of Colitis Severity: The severity of colitis was evaluated daily by monitoring body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, the mice were euthanized, and the colons were excised to measure their length. Colonic tissues were collected for histopathological analysis (H&E staining) and for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Visualizations
Signaling Pathway
The anti-inflammatory effects of the trifluoromethoxy-substituted curcumin derivatives are mediated through the inhibition of key inflammatory signaling pathways.
Caption: Inflammatory signaling pathway inhibited by the compounds.
Experimental Workflow
The following diagram illustrates the workflow from in vitro screening to in vivo validation.
Caption: Experimental workflow from in vitro to in vivo studies.
Conclusion
This case study demonstrates a strong correlation between the in vitro anti-inflammatory effects and the in vivo efficacy of ortho-trifluoromethoxy-substituted curcumin derivatives. The enhanced potency observed in both settings compared to the parent compound, curcumin, underscores the beneficial role of the trifluoromethoxy group in improving the pharmacological properties of the molecule. The detailed experimental protocols and clear data presentation provided are essential for the scientific community to evaluate and build upon these findings. This guide serves as a framework for researchers in the field of drug discovery to design and interpret studies on novel trifluoromethoxy-substituted compounds.
References
A Comparative Guide to the Preclinical Cross-Validation of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical cross-validation of novel chemical entities, focusing on kinase inhibitors. It offers a direct comparison of a hypothetical novel compound, "Novinib," with a current standard-of-care, "Controlinib," supported by experimental data. Detailed methodologies for key assays are provided to ensure reproducibility, and signaling pathways are visualized to clarify mechanisms of action.
Data Presentation: Comparative Efficacy and Safety Profiles
The following tables summarize the quantitative data for Novinib in comparison to Controlinib, highlighting key preclinical metrics for efficacy, selectivity, and safety.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Novinib | Controlinib | Assay Type |
| Target Kinase IC50 (nM) | 15 | 50 | Kinase Inhibition Assay |
| Off-Target Kinase 1 IC50 (nM) | 1,200 | 800 | Kinase Inhibition Assay |
| Off-Target Kinase 2 IC50 (nM) | > 10,000 | 5,000 | Kinase Inhibition Assay |
| Selectivity Ratio (Off-Target 1 / Target) | 80 | 16 | - |
| Cancer Cell Line A GI50 (µM) | 0.5 | 2.0 | Cytotoxicity (MTT) Assay |
| Cancer Cell Line B GI50 (µM) | 1.2 | 3.5 | Cytotoxicity (MTT) Assay |
| Normal Fibroblast GI50 (µM) | > 50 | 25 | Cytotoxicity (MTT) Assay |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Pharmacokinetic Parameters in Murine Model
| Parameter | Novinib | Controlinib | Dosing Route |
| Bioavailability (%) | 45 | 30 | Oral |
| Cmax (ng/mL) | 850 | 600 | Oral |
| Tmax (hours) | 2 | 4 | Oral |
| Half-life (t½) (hours) | 8 | 6 | Oral |
| AUC (0-24h) (ng·h/mL) | 5,200 | 3,800 | Oral |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Method: A luminescence-based assay is used to measure the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Dilute the target kinase and its substrate to the desired concentrations in the kinase buffer. Prepare serial dilutions of Novinib and Controlinib in DMSO.
-
Assay Procedure: In a 384-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the kinase reaction by adding ATP (at the Kₘ concentration for the specific kinase). Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
-
Objective: To measure the cytotoxic or cytostatic effects of a compound on cultured cells and determine the concentration that inhibits cell growth by 50% (GI50).
-
Method: This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Novinib and Controlinib and incubate for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell growth. Calculate the GI50 value from the dose-response curve.
-
3. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
-
Method: A single-dose oral gavage study in mice with serial blood sampling.
-
Animal Preparation: Acclimate male C57BL/6 mice for at least one week. Fast the mice for 4 hours before dosing.
-
Dosing: Administer a single oral dose of Novinib or Controlinib (formulated in a suitable vehicle) via gavage.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC using appropriate software.
-
Mandatory Visualization
Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making its components frequent targets for novel kinase inhibitors. The following diagram illustrates the key steps in this pathway, from growth factor binding to the activation of transcription factors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow diagram illustrates the key steps in the in vitro kinase inhibition assay, from reagent preparation to data analysis. This process is fundamental for determining the potency of a novel chemical entity against its target kinase.
References
Benchmarking 1-(4-(Trifluoromethoxy)phenyl)thiourea Against Existing Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound 1-(4-(trifluoromethoxy)phenyl)thiourea against established therapeutic agents for colon and prostate cancer. The analysis is based on publicly available experimental data, focusing on cytotoxic activity and potential mechanisms of action.
Executive Summary
Thiourea derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide focuses on this compound and its close analog, 4-(trifluoromethyl)phenylthiourea, benchmarking their in vitro efficacy against standard-of-care chemotherapeutics. The data indicates that these thiourea compounds exhibit potent anticancer effects, in some cases surpassing the activity of conventional drugs like cisplatin. The primary mechanisms of action appear to involve the induction of apoptosis and potential inhibition of key signaling pathways such as sphingosine kinase, Wnt/β-catenin, and EGFR.
Quantitative Performance Analysis
The cytotoxic effects of 4-(trifluoromethyl)phenylthiourea, a close structural analog of this compound, have been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with existing drugs.
Table 1: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines
| Compound | SW480 Cell Line (µM) | SW620 Cell Line (µM) |
| 4-(Trifluoromethyl)phenylthiourea | 7.3 - 9.0[1] | 5.8 - 7.6[1] |
| Cisplatin | >10 (implied)[1] | 13 µg/ml (~43 µM)[2] |
| 5-Fluorouracil | 17.5[3] | 13 µg/ml (~100 µM)[2] |
| Oxaliplatin | 11.2-fold higher than sensitive | 12.7-fold higher than sensitive |
| Irinotecan | 20[4] | 55.45 µg/mL (~94 µM)[5] |
Table 2: Comparative Cytotoxicity (IC50) in Prostate Cancer Cell Line (PC3)
| Compound | PC3 Cell Line (µM) |
| 4-(Trifluoromethyl)phenylthiourea | 6.9 ± 1.64[1] |
| Cisplatin | 98.21 µg/ml (~327 µM)[6] |
| Docetaxel | 0.0019[7] |
| Enzalutamide | 34.9 (extrapolated)[8] |
| Abiraterone | Not directly available |
Table 3: Comparative Activity of Sphingosine Kinase Inhibitors
| Compound | Target/Assay | IC50 / Ki |
| This compound | Sphingosine Kinase (inferred) | Data not available |
| Safingol (L-threo-dihydrosphingosine) | Sphingosine Kinase | Ki = ~5 µM[9] |
| FTY720 (Fingolimod) | Sphingosine Kinase 1 | IC50 = 50 µM[10] |
Potential Mechanisms of Action & Signaling Pathways
Thiourea derivatives have been implicated in several signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis and modulation of key signaling cascades.
Induction of Apoptosis
Studies have shown that potent thiourea derivatives induce apoptosis in cancer cells.[1] This programmed cell death is a key mechanism for eliminating cancerous cells and is a hallmark of effective anticancer therapies.
Sphingosine Kinase Inhibition
This compound is utilized in the synthesis of 2-aminothiazole derivatives that function as sphingosine kinase inhibitors, suggesting that the parent compound may also possess inhibitory activity against this enzyme. Sphingosine kinase is a critical enzyme in the sphingolipid metabolism pathway, producing the signaling molecule sphingosine-1-phosphate (S1P), which is involved in cell growth, proliferation, and survival.
Figure 1: Proposed inhibition of the Sphingosine Kinase pathway.
Wnt/β-catenin Signaling Pathway
Some thiourea derivatives have been shown to suppress the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and is often dysregulated in cancer, leading to uncontrolled cell growth.
Figure 2: Overview of the Wnt/β-catenin signaling pathway and potential thiourea inhibition.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is another critical regulator of cell growth and proliferation that is often hyperactivated in cancer. Some N-substituted thiourea derivatives have been identified as EGFR signaling inhibitors.
Figure 3: Simplified EGFR signaling cascade and the inhibitory action of certain thiourea derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Figure 4: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and reference drugs) and incubate for 48 to 72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Workflow:
Figure 5: Workflow of the Annexin V apoptosis assay.
Detailed Steps:
-
Induce Apoptosis: Treat cells with the desired compounds for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Sphingosine Kinase Activity Assay
This assay measures the enzymatic activity of sphingosine kinase.
Detailed Steps:
-
Reaction Setup: In a reaction buffer, combine the enzyme source (cell lysate or purified enzyme), a sphingosine substrate, and ATP. For radioactive assays, [γ-³²P]ATP is used. For fluorescence-based assays, a fluorescently labeled sphingosine analog can be used.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., acid for radioactive assays).
-
Product Separation: Separate the product (sphingosine-1-phosphate) from the substrate. This can be achieved by lipid extraction for radioactive assays or by differential solubility for fluorescence-based assays.
-
Quantification: Quantify the amount of product formed. For radioactive assays, this is done by scintillation counting. For fluorescence assays, the fluorescence of the product is measured.
Conclusion
The available data suggests that this compound and its close analogs are potent cytotoxic agents against colon and prostate cancer cell lines, with efficacy comparable or superior to some standard chemotherapeutic drugs like cisplatin in certain contexts. The mechanisms of action likely involve the induction of apoptosis and the inhibition of key pro-survival signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational benchmark for such future research and development efforts.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of irinotecan to colon cancer cells using epidermal growth factor receptor-conjugated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
N-acetyl-N'-phenylthiourea Derivatives: A Comparative Analysis in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals.
N-acetyl-N'-phenylthiourea and its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities in preclinical studies. These compounds have garnered significant attention for their potential in developing novel therapeutic agents for a range of diseases, from cancer to microbial infections. This guide provides an objective comparison of the performance of various N-acetyl-N'-phenylthiourea derivatives based on available experimental data, focusing on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Comparative Biological Activity of N-acetyl-N'-phenylthiourea Derivatives
The biological efficacy of N-acetyl-N'-phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the
Confirming Drug Candidate's Mechanism of Action Through Comparative Kinetic Studies
A Guide for Researchers in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a drug candidate's mechanism of action (MoA) is paramount. Kinetic studies provide a powerful approach to elucidate how a therapeutic molecule interacts with its target enzyme, offering critical insights that inform lead optimization and clinical trial design. This guide presents a comparative analysis of a hypothetical new drug candidate, "Innovate-X," against known enzyme inhibitors, demonstrating how kinetic data can definitively establish its MoA.
Comparative Kinetic Analysis of Enzyme Inhibitors
To determine the MoA of Innovate-X, its kinetic profile was compared to three well-characterized inhibitors: Compound A (Competitive), Compound B (Non-competitive), and Compound C (Uncompetitive). The studies were conducted using the target enzyme, "Kinase-Y," and its substrate.
Table 1: Comparative Kinetic Parameters of Innovate-X and Reference Inhibitors
| Inhibitor | Type | Apparent Km | Apparent Vmax | Ki (nM) |
| None | - | 10 µM | 100 µmol/min | - |
| Innovate-X | Mixed | Increased (25 µM) | Decreased (50 µmol/min) | 15 |
| Compound A | Competitive | Increased (30 µM) | Unchanged (100 µmol/min) | 20 |
| Compound B | Non-competitive | Unchanged (10 µM) | Decreased (50 µmol/min) | 25 |
| Compound C | Uncompetitive | Decreased (5 µM) | Decreased (50 µmol/min) | 30 |
The data clearly indicates that Innovate-X exhibits a mixed inhibition profile, as evidenced by an increase in the apparent Km and a decrease in the apparent Vmax.[1][2] This suggests that Innovate-X can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[1][3]
Visualizing Inhibition Mechanisms
The distinct effects of each inhibitor on enzyme kinetics can be visualized using Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity.
Caption: Lineweaver-Burk plots for different inhibition types.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies.
Protocol 1: Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax)
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x the expected Km).
-
Add a fixed concentration of Kinase-Y to each well of a 96-well plate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells.
-
Measure the initial reaction velocity (V0) by monitoring product formation over a short, linear time course using a suitable detection method (e.g., spectrophotometry or fluorimetry).
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]
Protocol 2: Determination of IC50 and Inhibition Constant (Ki)
-
Prepare serial dilutions of the inhibitor (Innovate-X or reference compounds) in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of Kinase-Y, and the various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate at a fixed concentration (typically at or near its Km value).
-
Measure the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the mechanism of inhibition.[5]
Protocol 3: Mechanism of Action Determination
-
Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate concentration and measure the initial reaction velocities.
-
Generate Lineweaver-Burk plots (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
Workflow and Decision Making
The process of confirming the mechanism of action follows a logical progression from initial characterization to detailed kinetic analysis.
Caption: Workflow for determining the mechanism of action.
Signaling Pathway of Enzyme Inhibition
The different modes of reversible enzyme inhibition can be conceptually illustrated as distinct binding events within the enzyme-substrate reaction pathway.
Caption: Signaling pathways for different inhibition mechanisms.
By employing these systematic kinetic analyses, researchers can confidently and accurately define the mechanism of action for their drug candidates, a critical step in the journey from discovery to clinical application.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-(Trifluoromethoxy)phenyl)thiourea
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-(Trifluoromethoxy)phenyl)thiourea, ensuring compliance with safety regulations and fostering a secure research environment.
Core Safety and Handling Principles
Based on data from analogous compounds such as N-[4-(Trifluoromethyl)phenyl]thiourea and other thiourea derivatives, this compound should be handled with caution. Key potential hazards include:
-
Acute Oral Toxicity : Similar thiourea compounds are harmful or toxic if swallowed.[1][2]
-
Suspected Health Risks : Thiourea is suspected of causing cancer and potentially damaging fertility or the unborn child.
-
Environmental Hazard : It is considered toxic to aquatic life with long-lasting effects.[3]
Therefore, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[3][4][5]
Quantitative Data Summary for Hazard Classification
The following table summarizes the hazard classifications for closely related thiourea compounds, which should be considered as guidance for handling this compound.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or goggles.
-
Lab Coat : A standard laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][4]
II. Waste Collection and Segregation
-
Waste Identification : All waste containing this compound must be classified as hazardous chemical waste.[5]
-
Container Selection : Use a designated, leak-proof, and sealable hazardous waste container compatible with chemical solids.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).
-
Waste Segregation : Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizing agents.[5]
-
Contaminated Labware : Dispose of any contaminated disposable items, such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.[5]
III. Spill and Emergency Procedures
-
Spill Containment : In case of a spill, evacuate the immediate area.[1]
-
Cleanup :
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[1][2]
-
Dampening the material with water may help prevent dusting.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.
-
-
Ventilation : Ensure adequate ventilation during cleanup.[7]
IV. Storage and Disposal
-
Temporary Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[4][8]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][9][10] Do not attempt to treat or dispose of the chemical waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling 1-(4-(Trifluoromethoxy)phenyl)thiourea
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1-(4-(Trifluoromethoxy)phenyl)thiourea.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 142229-74-1 |
| Molecular Formula | C8H7F3N2OS |
| Physical State | Solid Crystalline |
| Appearance | White |
| Odor | Odorless |
Hazard Identification and Personal Protective Equipment
This compound is classified as hazardous. The following table summarizes the GHS classifications from aggregated sources and the required personal protective equipment to mitigate exposure risks.[1]
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. Inspect gloves before use. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | A lab coat or chemical-resistant apron is recommended. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Necessary when handling the powder outside of a chemical fume hood or in case of inadequate ventilation. |
Operational and Handling Plan
Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Detailed Methodologies:
-
Engineering Controls: Always handle this compound within a chemical fume hood to ensure adequate ventilation.[2]
-
Safe Handling Practices:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][3] Store locked up.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: A step-by-step process for the safe and compliant disposal of this compound waste.
Disposal Protocol:
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Containerization: Collect waste material in a suitable, labeled container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.[4]
-
Contaminated Packaging: Handle uncleaned containers in the same manner as the product itself.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
